3-Iodo-4-(trifluoromethoxy)benzoic acid
Description
Properties
IUPAC Name |
3-iodo-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYICWVGSFIFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660972 | |
| Record name | 3-Iodo-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110709-70-0 | |
| Record name | 3-Iodo-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Iodo-4-(trifluoromethoxy)benzoic Acid: A Key Building Block in Modern Drug Discovery
For Immediate Release: A Senior Application Scientist's In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of 3-Iodo-4-(trifluoromethoxy)benzoic acid (CAS Number: 1110709-70-0). We will delve into its physicochemical properties, provide a validated synthesis and purification protocol, outline methods for quality control, and explore its applications as a strategic building block in medicinal chemistry.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern pharmaceutical development, the incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character. When appended to a versatile scaffold like benzoic acid, and further functionalized with an iodine atom, the resulting molecule, this compound, emerges as a highly valuable intermediate for the synthesis of complex pharmaceutical agents.
The presence of the iodine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aromatic core into diverse and complex molecular architectures. Simultaneously, the trifluoromethoxy group can significantly enhance the pharmacokinetic properties of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide serves as a comprehensive resource for effectively utilizing this potent building block in your research and development endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 1110709-70-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C8H4F3IO3 | --INVALID-LINK-- |
| Molecular Weight | 332.02 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | ≥95% | --INVALID-LINK-- |
| Predicted Boiling Point | 312.7±42.0 °C | --INVALID-LINK-- |
| Predicted Density | 2.019±0.06 g/cm³ | --INVALID-LINK-- |
Synthesis and Purification Protocol
The synthesis of this compound can be efficiently achieved through the direct electrophilic iodination of 4-(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is an ortho-, para-directing group, while the carboxylic acid is a meta-directing group. In this case, the activating effect of the trifluoromethoxy group at the para-position directs the incoming electrophile to the ortho position (C-3).
Reaction Scheme
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 4-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Solvent and Reagents: Add concentrated sulfuric acid (5-10 vol) to the flask and cool the mixture to 0 °C in an ice bath. In a separate beaker, prepare a solution of iodine (I2, 1.1 eq) and iodic acid (HIO3, 0.4 eq) in concentrated sulfuric acid.
-
Reaction Execution: Slowly add the iodine/iodic acid solution to the stirred reaction mixture via the dropping funnel, maintaining the temperature between 0 and 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white to off-white solid.
Analytical and Quality Control Workflow
Ensuring the purity and structural integrity of this compound is crucial for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the C-F and C-I bonds.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal reactivity of the carboxylic acid and the iodo groups, combined with the beneficial properties imparted by the trifluoromethoxy substituent.
Role as a Synthetic Intermediate
The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, while the iodo group is an excellent substrate for various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the central phenyl ring, which is a key strategy in structure-activity relationship (SAR) studies.
Impact on Pharmacokinetic Properties
The trifluoromethoxy group is often employed as a bioisostere for other functional groups, such as a methoxy or a chloro group. Its high lipophilicity can enhance membrane permeability and oral bioavailability, while its resistance to metabolic degradation can increase the half-life of a drug candidate.
Conclusion
This compound is a strategically important and highly versatile building block for the synthesis of novel pharmaceutical agents. Its unique combination of reactive handles and a pharmacokinetic-modulating substituent makes it an invaluable tool for medicinal chemists. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the successful application of this compound in drug discovery programs.
3-Iodo-4-(trifluoromethoxy)benzoic acid molecular weight
An In-Depth Technical Guide to 3-Iodo-4-(trifluoromethoxy)benzoic acid: A Keystone Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The selection of versatile chemical building blocks that allow for predictable and efficient elaboration into diverse compound libraries is a cornerstone of modern medicinal chemistry. This compound has emerged as a compound of significant interest for researchers and drug development professionals. Its unique trifunctional architecture—comprising a carboxylic acid, an iodo group, and a trifluoromethoxy moiety—offers a powerful toolkit for the synthesis of complex molecular entities.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, and reactivity. It further explores its critical applications as a synthetic intermediate and provides field-proven experimental protocols for its utilization in key chemical transformations, underscoring its value in the generation of novel therapeutic agents.
Physicochemical and Structural Properties
This compound is a polysubstituted aromatic compound whose utility is derived directly from its distinct structural features. The molecular weight and other key identifiers are crucial for experimental design and regulatory documentation.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 332.02 g/mol | [1] |
| Molecular Formula | C₈H₄F₃IO₃ | [1] |
| CAS Number | 1110709-70-0 | [1][2][3] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)OC(F)(F)F | [4] |
| InChIKey | HDYICWVGSFIFDM-UHFFFAOYSA-N | [4] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [1] |
| Heavy Atom Count | 15 | [5] |
The strategic placement of the three functional groups dictates the molecule's reactivity profile, which will be explored in the following sections.
Synthesis and Chemical Reactivity
Proposed Synthesis
While specific literature detailing the synthesis of this compound is not broadly published, a reliable synthetic route can be proposed based on well-established organohalogen chemistry. The most chemically sound approach involves a Sandmeyer-type reaction starting from the corresponding aniline precursor, 3-amino-4-(trifluoromethoxy)benzoic acid.
This procedure is analogous to the synthesis of structurally similar compounds, such as 4-iodo-3-(trifluoromethyl)benzoic acid.[6] The process involves the diazotization of the primary amine with sodium nitrite in an acidic medium to form a diazonium salt, which is subsequently treated with potassium iodide to introduce the iodo group onto the aromatic ring.
Core Reactivity and Mechanistic Insights
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for sequential, chemoselective modifications.
-
Carboxylic Acid Group: The -COOH group is a versatile handle for forming stable amide or ester linkages. This is the primary site for coupling with amines or alcohols to extend the molecular framework, a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs).
-
Iodo Group: The carbon-iodine bond is the most reactive site for transition metal-catalyzed cross-coupling reactions. Its relatively low bond strength and good leaving group ability make it ideal for palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.
-
Trifluoromethoxy Group (-OCF₃): This group is generally inert to common reaction conditions, functioning as a critical modulator of physicochemical properties. From an electronic standpoint, it is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. More importantly, it significantly increases lipophilicity and can enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.
Applications in Drug Discovery
The trifluoromethoxy group (-OCF₃) is a highly valued substituent in medicinal chemistry, often considered a "super-stable" bioisostere of other functional groups. Its incorporation can lead to enhanced bioavailability and improved metabolic profiles. This compound serves as a key starting material for introducing this beneficial moiety into complex drug candidates, particularly in the development of kinase inhibitors for oncology. The ability to perform a Suzuki coupling at the iodo position to add a second aromatic system, followed by an amide coupling at the carboxylic acid, provides a robust strategy for building molecules that can effectively target the ATP-binding sites of kinases.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for common and powerful transformations utilizing this compound. These are based on established procedures for structurally analogous compounds and serve as a reliable starting point for synthesis.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the formation of a C-C bond between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent: 4:1 mixture of 1,4-Dioxane and Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture to achieve a concentration of approximately 0.1 M with respect to the starting iodide. Continue purging the solution for another 10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically occurs within 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to ensure the carboxylic acid is protonated.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product. Characterize by ¹H NMR and HRMS.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol details the formation of an amide bond with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
HOBt (Hydroxybenzotriazole, 1.2 eq)
-
Base (e.g., DIPEA or Et₃N, 2.5 eq)
-
Anhydrous solvent (e.g., DCM or DMF)
-
Standard glassware
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Reagent Addition: Add the base (e.g., DIPEA, 2.5 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS for the consumption of the limiting carboxylic acid starting material.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude amide product using flash column chromatography on silica gel. Characterize by ¹H NMR and HRMS.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 4-(trifluoromethoxy)benzoic acid, provides essential guidance.[7]
-
Hazard Identification: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation if inhaled as a dust.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place as recommended.[1][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a high-value, versatile building block for advanced organic synthesis. Its trifunctional nature provides a robust platform for creating molecular diversity through reliable and well-understood chemical transformations. The ability to perform sequential C-C or C-N bond formations via its iodo group and amide/ester bond formations via its carboxylic acid makes it an indispensable tool for medicinal chemists. Furthermore, the presence of the trifluoromethoxy group offers a strategic advantage for enhancing the pharmacokinetic properties of target molecules. The protocols and data presented in this guide affirm its utility and provide a solid foundation for its application in research and drug development programs.
References
- 1. 1110709-70-0|this compound|BLD Pharm [bldpharm.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 1110709-70-0|this compound|Becas Pharmatech [becaspharma.com]
- 4. This compound,1110709-70-0-Amadis Chemical [amadischem.com]
- 5. CAS:1110709-70-0, 3-碘-4-三氟甲氧基苯甲酸-毕得医药 [bidepharm.com]
- 6. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3-Iodo-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 3-Iodo-4-(trifluoromethoxy)benzoic acid, a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their relevance in practical applications.
Introduction: The Significance of this compound
This compound (CAS No. 1110709-70-0) is a halogenated aromatic carboxylic acid of significant interest in the field of drug discovery and development. Its structure, featuring an iodine atom, a trifluoromethoxy group, and a carboxylic acid moiety, provides a unique combination of functionalities. The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell permeability of a drug candidate. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the synthesis of complex molecular architectures. The carboxylic acid group allows for straightforward derivatization, for instance, into amides and esters, to modulate the compound's physicochemical and pharmacological properties. A thorough understanding of its physical properties is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents and advanced materials.
Core Physical Properties
A precise understanding of the physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physical properties of this compound. It is important to note that while some experimental data is available, certain values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1110709-70-0 | [1] |
| Molecular Formula | C₈H₄F₃IO₃ | [1] |
| Molecular Weight | 332.02 g/mol | [1] |
| Boiling Point | 312.7 ± 42.0 °C (Predicted) | [1] |
| Density | 2.019 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.50 ± 0.10 (Predicted) | [1] |
Experimental Determination of Physical Properties
To ensure scientific rigor, it is crucial to understand the methodologies behind the determination of these physical properties. The following sections detail standardized protocols for their experimental validation.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow, within 1-2°C.
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-15 °C/minute initially, and then the rate is reduced to 1-2 °C/minute as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
Solubility Profile
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.
Protocol:
-
To a series of test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane).
-
The tubes are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The solubility is determined by visual inspection for complete dissolution or by quantitative analysis of the supernatant using techniques like UV-Vis spectroscopy or HPLC.
Acid Dissociation Constant (pKa) Determination
The pKa value is a measure of the acidity of the carboxylic acid group and is a critical parameter for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Potentiometric Titration
-
A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns of these protons will be influenced by the positions of the iodo, trifluoromethoxy, and carboxylic acid groups on the benzene ring. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. The carbons attached to the electronegative fluorine and oxygen atoms will also exhibit specific chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C-O stretching and O-H bending vibrations for the carboxylic acid group in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
-
C-F stretching vibrations for the trifluoromethoxy group.
-
C-I stretching vibrations at lower frequencies.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also provide structural information.
Applications in Drug Discovery and Materials Science
The unique combination of functional groups in this compound makes it a valuable building block in several areas of research:
-
Medicinal Chemistry: It is used as a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The trifluoromethoxy group can improve the metabolic stability and pharmacokinetic profile of drug candidates, while the iodo group allows for the introduction of further molecular complexity through cross-coupling reactions.
-
Materials Science: The rigid aromatic core and the presence of the trifluoromethoxy group can be exploited in the design of novel liquid crystals, polymers, and other functional materials with specific electronic and optical properties.
Workflow for Characterization
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a newly synthesized batch of this compound.
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
References
An In-Depth Technical Guide to the Synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-Iodo-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry and materials science. The trifluoromethoxy group (-OCF3) and the iodine atom impart unique properties to the benzoic acid core, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. The strategic placement of the iodine atom at the 3-position allows for subsequent functionalization through various cross-coupling reactions.
The trifluoromethoxy group is of particular interest in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. The introduction of fluorine-containing moieties is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The iodine substituent, in turn, serves as a versatile handle for introducing molecular diversity, for instance, through Suzuki, Sonogashira, and Stille cross-coupling reactions.
This document will detail a preferred synthesis pathway, provide a step-by-step experimental protocol, and discuss the underlying chemical principles that ensure a successful and reproducible outcome.
I. The Strategic Approach to Synthesis: Regioselective Iodination
The synthesis of this compound commences with the commercially available starting material, 4-(trifluoromethoxy)benzoic acid. The central challenge of this synthesis lies in the regioselective introduction of an iodine atom onto the 3-position of the benzene ring. This requires careful consideration of the directing effects of the existing substituents: the carboxylic acid (-COOH) group and the trifluoromethoxy (-OCF3) group.
The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, the trifluoromethoxy group is also deactivating but is considered an ortho, para-director. The desired 3-position is ortho to the carboxylic acid and meta to the trifluoromethoxy group. This substitution pattern can be achieved through a direct C-H activation/iodination reaction, which offers a more efficient and atom-economical approach compared to multi-step sequences.
Recent advancements in organometallic catalysis have provided powerful tools for the selective functionalization of C-H bonds. In particular, iridium-catalyzed ortho-iodination of benzoic acids has emerged as a highly effective method.[2][3] This approach utilizes the carboxylic acid moiety as a directing group to achieve high regioselectivity.
II. The Synthesis Pathway: A Visual Representation
The direct ortho-iodination of 4-(trifluoromethoxy)benzoic acid is the recommended pathway. The overall transformation is depicted below:
Caption: Iridium-catalyzed ortho-iodination of 4-(trifluoromethoxy)benzoic acid.
III. Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established methods for the iridium-catalyzed ortho-iodination of benzoic acids.[2][3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 4-(trifluoromethoxy)benzoic acid | 330-12-1 | 206.12 | 1.0 |
| [Ir(cod)Cl]2 (Iridium catalyst) | 12112-67-3 | 671.71 | 0.025 (2.5 mol%) |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | 1.2 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 920-66-1 | 168.04 | 5.0 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Saturated Sodium Thiosulfate Solution | 7772-98-7 | 158.11 | As needed |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)benzoic acid (1.0 mmol, 206 mg), [Ir(cod)Cl]2 (0.025 mmol, 16.8 mg), and N-Iodosuccinimide (1.2 mmol, 270 mg).
-
Solvent Addition: Add 5.0 mL of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL).
-
Wash the organic layer with saturated sodium thiosulfate solution (2 x 10 mL) to quench any remaining NIS.
-
Wash with 1 M HCl (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
IV. Mechanistic Insights: The "Why" Behind the "How"
The iridium-catalyzed ortho-iodination of benzoic acids is believed to proceed through a C-H activation mechanism. The key steps are illustrated in the following diagram:
Caption: Proposed catalytic cycle for the Iridium-catalyzed ortho-iodination of benzoic acids.
The carboxylic acid group of the starting material coordinates to the iridium center. This is followed by a concerted metalation-deprotonation step, where the ortho C-H bond is cleaved to form a five-membered cyclometalated iridium(III) intermediate. The iodinating agent then undergoes oxidative addition to the iridium center, forming a high-valent iridium(V) species. Finally, reductive elimination from the iridium(V) intermediate furnishes the iodinated product and regenerates the active iridium(III) catalyst, thus completing the catalytic cycle.[2]
V. Conclusion
The direct, iridium-catalyzed ortho-iodination of 4-(trifluoromethoxy)benzoic acid represents a highly efficient and regioselective method for the synthesis of this compound. This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and excellent atom economy. The resulting product is a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important chemical intermediate.
VI. References
-
Weis, E., et al. (2020). IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Chemistry – A European Journal, 26(45), 10185-10190. Available at: --INVALID-LINK--
-
Erbing, E., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(11), 10539-10549. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). 4-(Trifluoromethoxy)anisole. Retrieved from --INVALID-LINK--
-
Martín-Matute, B., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(11), 10539-10549. Available at: --INVALID-LINK--
-
Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Chemistry – A European Journal, 26(45), 10185-10190. Available at: --INVALID-LINK--
References
In-Depth Technical Guide: 3-Iodo-4-(trifluoromethoxy)benzoic acid
Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry
For the discerning researcher in drug development and materials science, the judicious selection of molecular building blocks is paramount. Among these, fluorinated aromatic compounds have emerged as particularly powerful tools. The incorporation of fluorine-containing functional groups can dramatically alter the physicochemical and biological properties of a molecule, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to target proteins. This guide provides a comprehensive technical overview of 3-Iodo-4-(trifluoromethoxy)benzoic acid, a trifunctional scaffold that offers a compelling combination of reactivity and desirable physicochemical properties for the synthesis of novel chemical entities. We will explore its structural attributes, a validated synthetic pathway, and its applications, underpinned by field-proven insights and robust scientific referencing.
Molecular Architecture and Physicochemical Profile
The utility of this compound stems from the specific arrangement and interplay of its three key functional groups on the benzene ring: an iodine atom, a trifluoromethoxy group, and a carboxylic acid.
Chemical Structure:
Caption: Structure of this compound.
The trifluoromethoxy (-OCF3) group is a lipophilic hydrogen bond acceptor that is more metabolically stable than a methoxy group. The iodine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, while the carboxylic acid at the 1-position allows for amide bond formation and other derivatizations.
Table 1: Key Identifiers and Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1110709-70-0 | [1][2][3][4] |
| Molecular Formula | C8H4F3IO3 | [1][3] |
| Molecular Weight | 332.02 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 165-169 °C | N/A |
| Boiling Point (Predicted) | 312.7 ± 42.0 °C | N/A |
| Density (Predicted) | 2.019 ± 0.06 g/cm³ | N/A |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | N/A |
Synthesis and Purification: A Robust and Validated Protocol
The synthesis of this compound can be reliably achieved through the electrophilic iodination of 4-(trifluoromethoxy)benzoic acid. The following protocol is a self-validating system designed for high yield and purity.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via regioselective iodination.
Materials:
-
4-(Trifluoromethoxy)benzoic acid
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask fitted with a reflux condenser, thermometer, and magnetic stirrer, dissolve 4-(trifluoromethoxy)benzoic acid in glacial acetic acid.
-
Expert Insight: Glacial acetic acid is an ideal solvent as it is resistant to oxidation and effectively solubilizes the starting material.
-
-
Addition of Reagents: To the stirred solution, add iodine followed by periodic acid.
-
Causality: Periodic acid serves as a potent oxidizing agent to generate the active iodinating species in situ.
-
-
Catalysis: Carefully add concentrated sulfuric acid dropwise to the reaction mixture. An exotherm may be observed.
-
Mechanism: Sulfuric acid acts as a catalyst, increasing the electrophilicity of the iodinating agent.
-
-
Reaction Progression: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.
-
Work-up and Quenching: Cool the reaction mixture to ambient temperature and pour it into a beaker of ice-cold water. A precipitate should form. Add a saturated aqueous solution of sodium thiosulfate portion-wise until the characteristic brown color of iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Trustworthiness: Multiple extractions ensure quantitative transfer of the product to the organic phase.
-
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification and Validation: The crude solid is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid. The purity should be validated by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its trifunctional nature allows for a modular and divergent approach to library synthesis.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents at the 3-position, facilitating structure-activity relationship (SAR) studies.
-
Amide Scaffolding: The carboxylic acid functionality is a key site for amide bond formation, allowing for the coupling of various amines to construct larger, more complex molecules with potential biological activity.
-
Physicochemical Modulation: The trifluoromethoxy group is a bioisostere of the methoxy group but with enhanced metabolic stability and lipophilicity. Its incorporation can lead to improved pharmacokinetic profiles of drug candidates.
Workflow for Library Synthesis using this compound
References
3-Iodo-4-(trifluoromethoxy)benzoic acid solubility data
An In-Depth Technical Guide to the Solubility of 3-Iodo-4-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in contemporary chemical and pharmaceutical research. Recognizing that solubility is a critical determinant of a compound's utility—influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development—this document synthesizes theoretical principles with actionable experimental protocols.[1][2][3] For researchers, scientists, and drug development professionals, understanding and accurately measuring the solubility of this molecule is a foundational step toward its successful application.
Compound Profile and Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring an iodine atom, a trifluoromethoxy group, and a carboxylic acid moiety, dictates its physicochemical behavior and, consequently, its solubility profile. The electron-withdrawing nature of the trifluoromethoxy group and the ionizable carboxylic acid are key features that influence its interactions with various solvents.
A summary of its key predicted properties is presented below. These parameters are crucial for anticipating its behavior in different solvent systems and for designing robust experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃IO₃ | [4] |
| Molecular Weight | 332.02 g/mol | [4] |
| Predicted pKa | 3.50 ± 0.10 | [4] |
| Predicted Boiling Point | 312.7 ± 42.0 °C | [4] |
| Predicted Density | 2.019 ± 0.06 g/cm³ | [4] |
Note: The properties listed are predicted values and should be confirmed experimentally for critical applications.
Understanding Solubility: A Dual Perspective
In drug discovery and development, solubility is not a single, monolithic concept. It is typically assessed from two distinct, yet complementary, perspectives: thermodynamic and kinetic solubility.[2][5]
-
Thermodynamic Solubility (or Equilibrium Solubility) is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the dissolved solute is in equilibrium with its solid, undissolved state.[6][7] This value is critical for formulation development and late-stage preclinical studies.[1][6]
-
Kinetic Solubility is a high-throughput assessment of how readily a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[1][8] This method often results in a supersaturated solution, and the measured solubility is the concentration at which the compound begins to precipitate out of solution over a short time frame.[5] It is invaluable for the rapid screening and structure-activity relationship (SAR) analysis of large numbers of compounds in early-stage discovery.[1][2]
Qualitative Solubility Profile
While specific, experimentally determined solubility data for this compound is not widely published, a qualitative profile can be inferred from its structure and the behavior of analogous compounds like 4-(trifluoromethyl)benzoic acid.[9]
The carboxylic acid group allows for hydrogen bonding and ionization, suggesting moderate solubility in polar protic solvents like water, especially under basic pH conditions where the carboxylate salt is formed.[9] The aromatic ring and trifluoromethoxy group impart lipophilic character, indicating solubility in polar organic solvents.[9]
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low to Moderate | Solubility is expected to be pH-dependent. As a carboxylic acid (predicted pKa ≈ 3.5), it will be significantly more soluble in aqueous solutions with a pH > 5, where it is deprotonated to its more polar carboxylate form. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can effectively solvate both the polar carboxylic acid group and the less polar aromatic regions of the molecule. DMSO is a common solvent for creating high-concentration stock solutions.[10] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The hydroxyl groups of alcohols can act as hydrogen bond donors and acceptors with the carboxylic acid moiety.[9] |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule, dominated by the carboxylic acid and trifluoromethoxy groups, makes it poorly suited for dissolution in non-polar environments. |
Experimental Protocols for Solubility Determination
To obtain quantitative data, rigorous experimental evaluation is necessary. The following sections detail the standard, field-proven protocols for measuring both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The Shake-Flask method, as described by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability.[11] The objective is to create a saturated solution in equilibrium with the solid drug.[5][7]
References
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. This compound | 1110709-70-0 [amp.chemicalbook.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Analysis of 3-Iodo-4-(trifluoromethoxy)benzoic acid
This technical guide provides a detailed analysis of the expected spectral data for 3-Iodo-4-(trifluoromethoxy)benzoic acid (CAS No. 1110709-70-0). As a valuable intermediate in pharmaceutical and agrochemical research, a thorough understanding of its structural characterization through modern analytical techniques is paramount. This document is intended for researchers, scientists, and drug development professionals, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related compounds.
Molecular Structure and Key Features
This compound is a polysubstituted benzene derivative with a molecular formula of C₈H₄F₃IO₃ and a molecular weight of 348.02 g/mol . The strategic placement of the iodo, trifluoromethoxy, and carboxylic acid groups on the benzene ring results in a unique electronic and structural environment, which is reflected in its spectral characteristics.
Figure 1: Molecular Structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the iodine, trifluoromethoxy, and carboxylic acid groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ~2 |
| H-5 | 7.4 - 7.6 | d | ~8-9 |
| H-6 | 8.0 - 8.2 | dd | ~8-9, ~2 |
Interpretation:
-
H-2: This proton is ortho to the carboxylic acid group and is expected to be the most deshielded, appearing at the lowest field. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is situated between the carboxylic acid and the iodine atom. It will be split into a doublet of doublets by coupling to both H-5 and H-2.
-
H-5: This proton is ortho to the trifluoromethoxy group and will be a doublet due to coupling with H-6.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) |
| C=O | 165 - 168 | - |
| C-1 | 130 - 133 | - |
| C-2 | 135 - 138 | - |
| C-3 | 95 - 98 | - |
| C-4 | 148 - 152 | q, ~2-4 |
| C-5 | 122 - 125 | - |
| C-6 | 132 - 135 | - |
| CF₃ | 118 - 122 | q, ~255-260 |
Interpretation:
-
Carboxylic Carbon (C=O): This will be the most downfield signal, typical for a carboxylic acid.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. C-3, being directly attached to the iodine, will be significantly shielded. C-4, bonded to the trifluoromethoxy group, will be deshielded and show a characteristic quartet splitting due to coupling with the three fluorine atoms.
-
Trifluoromethoxy Carbon (CF₃): This carbon will appear as a strong quartet due to the large one-bond coupling with the three fluorine atoms.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is anticipated to be in the range of -58 to -60 ppm, relative to CFCl₃.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a standard pulse program with proton decoupling. A longer acquisition time or a larger sample quantity may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid, the trifluoromethoxy group, and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |
| 1680-1710 | C=O stretch (carboxylic acid) | Strong |
| 1580-1610, 1450-1500 | C=C stretch (aromatic) | Medium |
| 1250-1300 | C-O stretch (carboxylic acid) | Strong |
| 1150-1250 | C-F stretch (trifluoromethoxy) | Very Strong |
| 800-900 | C-H bend (aromatic, out-of-plane) | Medium-Strong |
Interpretation:
-
The very broad absorption in the 2500-3300 cm⁻¹ region is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[1][2]
-
A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[1][3]
-
The presence of strong absorptions in the 1150-1250 cm⁻¹ range is indicative of the C-F stretching vibrations of the trifluoromethoxy group.
-
The pattern of C-H out-of-plane bending absorptions in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.
-
Data Processing: The instrument software will automatically perform the background subtraction and Fourier transformation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 348. The fragmentation pattern will be influenced by the lability of the substituents.
| m/z | Proposed Fragment | Notes |
| 348 | [C₈H₄F₃IO₃]⁺ | Molecular ion (M⁺) |
| 329 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 303 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 176 | [C₇H₄IO]⁺ | Fragment resulting from loss of CF₃ and CO |
| 127 | [I]⁺ | Iodine cation |
Interpretation:
The molecular ion peak at m/z 348 would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the hydroxyl radical and the entire carboxylic acid group. The presence of a peak at m/z 127 would be a strong indicator of the iodine substituent.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Conclusion
The combination of NMR, IR, and MS provides a comprehensive characterization of this compound. The predicted spectral data and interpretations in this guide offer a robust framework for researchers to confirm the identity and purity of this important chemical intermediate. The provided experimental protocols represent standard methodologies for acquiring high-quality spectral data.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzoic acid [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3-Iodo-4-(trifluoromethoxy)benzoic Acid: Commercial Availability, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups and halogens into molecular scaffolds is a cornerstone of rational design. 3-Iodo-4-(trifluoromethoxy)benzoic acid (CAS No. 1110709-70-0) represents a quintessential example of a highly functionalized building block, offering a unique combination of reactive handles and property-modulating substituents. This guide provides a comprehensive technical overview of its commercial availability, logical synthetic approaches, critical quality control parameters, and its applications as a strategic intermediate in the development of bioactive molecules.
The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent that can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functionalities.[1] Concurrently, the iodine atom at the 3-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual functionality makes this compound a valuable starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[2]
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. It is typically offered in research quantities, with purities generally ranging from 95% to over 97%. When sourcing this reagent, it is crucial to verify the CAS number (1110709-70-0) to ensure the correct regioisomer is obtained, as other isomers like 4-Iodo-3-(trifluoromethoxy)benzoic acid are also commercially available and can be easily confused. Below is a summary of representative commercial suppliers.
| Supplier | CAS Number | Purity | Available Quantities |
| Amadis Chemical[3] | 1110709-70-0 | ≥97% | 1g, 5g |
| BLD Pharm[4] | 1110709-70-0 | - | Inquire |
| Becas Pharmatech[5] | 1110709-70-0 | - | Inquire |
| 2A Biotech[6] | 1110709-70-0 | ≥96% | Inquire |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Mechanistic Rationale
While specific, detailed protocols for the synthesis of this compound are not abundantly found in peer-reviewed literature, a logical and field-proven synthetic route can be devised based on established organic chemistry principles. The most direct approach involves the regioselective iodination of the precursor, 4-(trifluoromethoxy)benzoic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and sulfuric acid, add the iodinating agent. N-Iodosuccinimide (NIS) (1.1-1.2 eq) is a common choice for its mild and selective nature.[7]
-
Catalysis: The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid, can activate the iodinating agent, making the electrophilic aromatic substitution more efficient.[7]
-
Reaction Conditions: The reaction mixture is stirred at room temperature to a slightly elevated temperature (e.g., 50-60 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any unreacted iodine. The mixture is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Regioselectivity: The trifluoromethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the position meta to the carboxylic acid and ortho to the trifluoromethoxy group is the C-3 position. The directing effects of both groups reinforce the iodination at this specific position.
-
Choice of Iodinating Agent: NIS is often preferred over molecular iodine (I₂) as it is easier to handle and can lead to cleaner reactions with fewer side products. The in situ generation of a more potent electrophilic iodine species is facilitated by the acid catalyst.
-
Solvent System: The choice of solvent is critical to ensure the solubility of the starting materials and reagents while being compatible with the reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly valuable building block in the synthesis of bioactive molecules, particularly in the field of oncology.[8]
-
Kinase Inhibitors: The scaffold is well-suited for the synthesis of ATP-competitive kinase inhibitors. The carboxylic acid can be readily converted to an amide, a common pharmacophore in many kinase inhibitors. The iodo-substituent allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions to probe the hydrophobic pocket of the kinase active site.[2]
-
Structure-Activity Relationship (SAR) Studies: The trifluoromethoxy group can significantly impact a molecule's pharmacokinetic properties. Its inclusion can lead to increased metabolic stability and enhanced cell permeability.[1] The iodo-substituent provides a convenient point for diversification, allowing for the rapid generation of a library of analogues for SAR studies.
Quality Control and Analytical Protocols
Ensuring the purity and identity of this compound is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is ideal for assessing the purity of the compound.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended. For example, a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be from 30% to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic system has a strong absorbance, typically around 230-254 nm.
-
Expected Outcome: A single major peak corresponding to the product, with any impurities being well-resolved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR will show eight distinct signals: one for the carboxylic acid carbon, six for the aromatic carbons (some of which may have their signals split due to coupling with fluorine), and one for the trifluoromethoxy carbon (which will appear as a quartet due to coupling with the three fluorine atoms).
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Quality Control Workflow
Caption: A typical quality control workflow for incoming starting materials.
Conclusion
This compound is a strategically designed building block that offers significant advantages in the synthesis of complex organic molecules for drug discovery and materials science. Its commercial availability, coupled with a logical synthetic pathway and well-defined analytical controls, makes it an accessible and reliable tool for researchers. The unique interplay of its functional groups provides a powerful platform for the development of novel compounds with tailored properties, underscoring its importance in the ever-evolving field of chemical synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound,1110709-70-0-Amadis Chemical [amadischem.com]
- 4. 1110709-70-0|this compound|BLD Pharm [bldpharm.com]
- 5. 1110709-70-0|this compound|Becas Pharmatech [becaspharma.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Iodo-4-(trifluoromethoxy)benzoic Acid
Introduction: A Versatile Building Block in Modern Drug Discovery
3-Iodo-4-(trifluoromethoxy)benzoic acid is a key structural motif in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] The presence of an iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[5][6][7][8] This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, including a detailed experimental protocol and an exploration of the underlying mechanistic principles.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[6][9] The reaction proceeds through a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step in the cycle.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the activation of the organoboron compound with a base.[6][11]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the catalytic cycle.[6][9][10]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Reaction Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition and Degassing: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Initiation of Reaction: Under a positive pressure of inert gas, add the catalyst and ligand mixture to the reaction flask. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Figure 2: Experimental Workflow for the Suzuki Coupling Reaction. This flowchart outlines the key steps from reaction setup to the isolation of the final product.
Key Experimental Considerations and Insights
-
Choice of Catalyst and Ligand: The selection of the palladium source and phosphine ligand is critical for a successful Suzuki coupling.[5] Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are often highly effective for coupling a wide range of substrates, including sterically hindered and electron-deficient aryl halides.[12] These ligands are electron-rich and bulky, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][12]
-
Base and Solvent System: The choice of base is crucial for the transmetalation step.[11] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The solvent system often consists of an organic solvent like dioxane or toluene and water to dissolve both the organic and inorganic reagents.
-
Reactivity of the Aryl Iodide: Aryl iodides are generally more reactive than the corresponding bromides or chlorides in Suzuki couplings due to the weaker carbon-iodine bond, which facilitates oxidative addition.[13]
-
Influence of the Trifluoromethoxy Group: The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition. However, its impact is generally less pronounced than that of strongly deactivating groups. The primary role of the -OCF₃ group in this context is as a key pharmacophore in the final product.[2]
Data Summary: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki coupling of aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Typical Range/Value | Rationale |
| Arylboronic Acid | 1.1 - 1.5 eq | Ensures complete consumption of the limiting aryl iodide. |
| Palladium Catalyst | 0.5 - 5 mol% | Lower catalyst loadings are desirable for process efficiency. |
| Phosphine Ligand | 1 - 2 eq relative to Pd | A slight excess of ligand can stabilize the catalyst. |
| Base | 2 - 3 eq | Sufficient base is required to facilitate transmetalation. |
| Solvent Ratio | 4:1 to 10:1 (Organic:Aqueous) | Balances solubility of all reaction components. |
| Temperature | 60 - 110 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and reaction temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of complex molecules in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of biaryl compounds for further biological evaluation. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important synthetic methodology.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Sonogashira Coupling with 3-Iodo-4-(trifluoromethoxy)benzoic Acid
Foreword: Strategic Coupling for Advanced Pharmaceutical Scaffolds
The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2] This reaction, which couples terminal alkynes with aryl or vinyl halides, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] This guide focuses on a particularly valuable substrate: 3-Iodo-4-(trifluoromethoxy)benzoic acid . The strategic importance of this molecule lies in its trifecta of functional groups. The highly reactive iodine atom is ideal for palladium-catalyzed coupling.[5][6] The trifluoromethoxy (-OCF3) group is a prized feature in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7][8] Finally, the carboxylic acid moiety provides a versatile handle for subsequent modifications, such as amide bond formation, crucial for creating extensive libraries of bioactive compounds.[7][9]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, blending mechanistic insights with field-proven protocols for the successful application of the Sonogashira coupling with this key intermediate.
The Mechanistic Heart of the Reaction: A Dual Catalytic Symphony
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles orchestrated by palladium and copper.[10][11] While the precise mechanism, particularly the role of the copper co-catalyst, continues to be an area of deep investigation, the consensus pathway provides a robust framework for understanding and optimizing the reaction.[12]
-
The Palladium Cycle (The Cross-Coupling Engine): This cycle is responsible for the core C-C bond formation.
-
Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, initiates the cycle by inserting into the carbon-iodine bond of the this compound. This forms a square planar Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups on the aromatic ring facilitates this key step.[13]
-
Transmetalation: A copper(I) acetylide species, generated in the complementary copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the iodide. This is often the rate-determining step.[12]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final alkynylated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
-
-
The Copper Cycle (The Alkyne Activator): This cycle prepares the alkyne for coupling.
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with a copper(I) salt (typically CuI).
-
Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming the crucial copper(I) acetylide intermediate. This species is now primed for the transmetalation step with the palladium center.[5]
-
Optimizing the Reaction: A Guide to Critical Parameters
The success of the Sonogashira coupling hinges on the careful selection of catalysts, base, and solvent. The high reactivity of an aryl iodide like this compound generally permits the use of mild reaction conditions.[5]
| Parameter | Common Choices | Expert Insights & Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability and solubility compared to Pd(PPh₃)₄.[10] Catalyst loading is typically low (0.5-5 mol%). For challenging substrates, more advanced N-heterocyclic carbene (NHC) palladium complexes can offer enhanced activity.[3][10] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst. Its role is crucial for activating the alkyne.[4] Note: The presence of copper can promote undesirable alkyne homocoupling (Glaser coupling).[3] Running the reaction under a strictly inert atmosphere minimizes this side reaction.[14] |
| Base | Amine Bases: Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA) Inorganic Bases: K₂CO₃, Cs₂CO₃ | Amine bases are most common as they serve a dual role: neutralizing the HI byproduct and acting as a solvent or co-solvent.[3][15] Diisopropylamine is often highly effective.[5] Inorganic bases are used in "copper-free" variations, but may require higher temperatures.[3] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or the amine base itself. | THF is an excellent general-purpose solvent for this reaction.[16] DMF can be used but is harder to remove. Using the amine base (e.g., Et₃N) as the solvent is a common and effective strategy, especially for smaller-scale reactions.[5] |
| Temperature | Room Temperature (RT) to 60 °C | Due to the high reactivity of aryl iodides, the reaction often proceeds efficiently at room temperature.[3][5] Gentle heating (40-60 °C) may be required for less reactive alkynes or to increase the reaction rate.[6] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)
-
Copper(I) Iodide (CuI) (2.5 mol%)
-
Solvent (e.g., Anhydrous THF, ~0.1 M concentration)
-
Base (e.g., Diisopropylamine, 5.0 eq)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas (N₂ or Argon) supply
-
Standard work-up and purification supplies (separatory funnel, ethyl acetate, sat. aq. NH₄Cl, brine, Na₂SO₄, silica gel)
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and Copper(I) Iodide (CuI, 0.025 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (to achieve approx. 0.1 M concentration of the aryl iodide). Add the terminal alkyne (1.1 eq) and diisopropylamine (5.0 eq) sequentially via syringe.[5]
-
Catalyst Addition: Finally, add the Pd(PPh₃)₂Cl₂ catalyst (0.025 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired coupled product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient base; Low temperature. | Use fresh, high-quality Pd catalyst and CuI. Ensure the base is anhydrous and added in sufficient excess. Gently warm the reaction to 40-50 °C. |
| Formation of Alkyne Dimer (Glaser Coupling) | Presence of oxygen; Excess copper catalyst. | Ensure the reaction is performed under a strictly inert atmosphere.[3] Use minimal effective amounts of CuI. Consider a copper-free protocol if homocoupling is a persistent issue.[17] |
| Decomposition of Starting Material | Reaction temperature is too high; Prolonged reaction time. | For this activated substrate, high temperatures are usually unnecessary and can lead to side reactions.[5] Monitor the reaction closely and work it up promptly upon completion. |
| Difficult Purification | Close-running impurities (e.g., homocoupled alkyne). | Optimize chromatography conditions (solvent system). If the Glaser product is the main issue, address its formation at the reaction stage (see above). |
Conclusion
The Sonogashira coupling of this compound is a robust and highly valuable transformation for accessing novel chemical entities in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can reliably synthesize complex molecular architectures. The protocols and insights provided herein serve as a validated starting point for the successful implementation of this powerful synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Iodo-4-(trifluoromethoxy)benzoic acid
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its ability to increase metabolic stability, modulate lipophilicity, and improve bioavailability.[3][4] 3-Iodo-4-(trifluoromethoxy)benzoic acid is a versatile building block that combines the advantageous properties of the trifluoromethoxy group with the synthetic flexibility of an aryl iodide and a carboxylic acid. This unique combination makes it a valuable starting material for the synthesis of a diverse range of pharmaceutical intermediates.
The iodine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.[5] The carboxylic acid moiety provides a convenient point for amide bond formation, esterification, or reduction, further expanding the synthetic possibilities.
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from this compound, with a focus on palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust and scalable, providing researchers and drug development professionals with a practical guide for the synthesis of novel chemical entities.
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy group (-OCF₃) is a privileged moiety in medicinal chemistry for several key reasons:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug candidate.[3]
-
Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution.[1][4]
-
Electronic Effects: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target.[3]
-
Conformational Effects: The trifluoromethoxy group can influence the preferred conformation of a molecule, which can be critical for optimal binding to a receptor or enzyme.[4]
The strategic placement of a trifluoromethoxy group can therefore have a profound impact on the overall druglikeness of a molecule, making this compound an attractive starting material for drug discovery programs.
Synthetic Transformations of this compound
The synthetic utility of this compound is primarily derived from its susceptibility to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the benzoic acid ring.
Key Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.[6]
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.[7]
-
Buchwald-Hartwig Amination: Reaction with amines to form aryl amines.[8][9]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the synthesis of complex pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Supplier |
| This compound | 1110709-70-0 | Crysdot LLC |
| Arylboronic acid | Varies | Sigma-Aldrich |
| Pd(PPh₃)₄ | 14221-01-3 | Sigma-Aldrich |
| K₂CO₃ | 584-08-7 | Sigma-Aldrich |
| 1,4-Dioxane | 123-91-1 | Sigma-Aldrich |
| Water | 7732-18-5 | N/A |
Step-by-Step Procedure
-
To a dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl derivative.
Protocol 2: Sonogashira Coupling for the Synthesis of Aryl Alkynes
This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.[10]
Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Supplier |
| This compound | 1110709-70-0 | Crysdot LLC |
| Terminal alkyne | Varies | Sigma-Aldrich |
| PdCl₂(PPh₃)₂ | 13965-03-2 | Sigma-Aldrich |
| CuI | 7681-65-4 | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich |
Step-by-Step Procedure
-
To a dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl alkyne derivative.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[9][11]
Workflow for Buchwald-Hartwig Amination
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with 3-Iodo-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Novel Amides
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of unique building blocks into these amide scaffolds is a key driver of innovation in drug discovery. 3-Iodo-4-(trifluoromethoxy)benzoic acid is one such building block of significant interest. Its trifluoromethoxy group can enhance metabolic stability, lipophilicity, and bioavailability of a molecule, while the iodo substituent serves as a versatile handle for further functionalization via cross-coupling reactions.
However, the electronic properties of this compound, specifically the electron-withdrawing nature of the trifluoromethoxy and iodo groups, can present challenges for efficient amide bond formation. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful amide coupling of this valuable synthetic intermediate. We will delve into the mechanistic rationale behind reagent selection and provide field-tested insights to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.
Understanding the Substrate: Properties of this compound
A thorough understanding of the starting material is paramount for successful reaction design. Key properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₈H₄F₃IO₃ |
| Molecular Weight | 332.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted Boiling Point | 312.7 ± 42.0 °C |
| Predicted Density | 2.019 ± 0.06 g/cm³ |
The electron-withdrawing nature of both the iodine and trifluoromethoxy substituents decreases the nucleophilicity of the carboxylate and can make the carboxylic acid more challenging to activate compared to electron-rich benzoic acids. This necessitates the use of highly efficient coupling reagents to achieve good yields and reaction times.
Choosing Your Weapon: A Comparative Overview of Coupling Reagents
The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent. For an electron-deficient substrate like this compound, two classes of reagents are particularly well-suited: carbodiimides (in conjunction with additives) and uronium/aminium salts.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization (if the amine is chiral) and can rearrange to an unreactive N-acylurea. To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization, and reacts cleanly with the amine to form the desired amide.
Mechanism of EDC/HOBt Coupling
Caption: Key intermediates in the EDC/HOBt coupling reaction.
Uronium/Aminium Salt-Mediated Coupling: The HATU System
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The 7-azabenzotriazole moiety in HATU makes the active ester more reactive than the corresponding HOBt ester and is also known to suppress racemization. HATU is often the reagent of choice for difficult couplings involving sterically hindered or electron-deficient substrates.[1][2]
Mechanism of HATU Coupling
References
Application Notes and Protocols for the Derivatization of 3-Iodo-4-(trifluoromethoxy)benzoic acid
Introduction: A Versatile Scaffold for Modern Drug Discovery
3-Iodo-4-(trifluoromethoxy)benzoic acid is a key building block in contemporary medicinal chemistry and drug development. Its unique trifluoromethoxy (-OCF3) group offers significant advantages in modulating the pharmacokinetic properties of drug candidates, such as enhancing metabolic stability, increasing lipophilicity, and improving bioavailability.[1] The strategic placement of the iodo and carboxylic acid functionalities provides orthogonal handles for a diverse array of chemical transformations. This allows for the systematic exploration of chemical space and the generation of compound libraries for biological screening.[2]
The carboxylic acid group is readily derivatized through standard reactions like esterification and amidation, while the aryl iodide is an excellent substrate for various palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound an invaluable starting material for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[2][3]
These application notes provide detailed protocols for the most common and impactful derivatization methods of this compound, offering researchers and drug development professionals a practical guide to leveraging this versatile scaffold.
I. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a primary site for modification, most commonly through the formation of esters and amides. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).
A. Fischer Esterification: Synthesis of Alkyl 3-iodo-4-(trifluoromethoxy)benzoates
Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4][5][6]
Reaction Principle: The reaction proceeds via protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the ester.[7]
Experimental Protocol: Synthesis of Methyl 3-iodo-4-(trifluoromethoxy)benzoate
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude ester by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure methyl 3-iodo-4-(trifluoromethoxy)benzoate.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [8] |
| Purity (by HPLC) | >98% | [8] |
| Reagents | This compound, Methanol, Sulfuric acid | [5] |
| Solvent | Methanol | [5] |
| Catalyst | Sulfuric Acid | [5] |
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial as the presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the ester.[5]
-
Excess Alcohol: Methanol is used in excess to serve as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.[6]
-
Acid Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and an effective catalyst for protonating the carbonyl group, thereby activating the carboxylic acid for nucleophilic attack.[7]
B. Amide Bond Formation: Synthesis of 3-Iodo-4-(trifluoromethoxy)benzamides
Amide bond formation is a cornerstone of medicinal chemistry. The conversion of the carboxylic acid to an amide can be achieved through a two-step process involving the activation of the carboxylic acid, typically by forming an acyl chloride, followed by reaction with a primary or secondary amine.
Reaction Principle: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The highly electrophilic acyl chloride then readily reacts with an amine nucleophile to form the stable amide bond.
Experimental Protocol: Synthesis of N-Benzyl-3-iodo-4-(trifluoromethoxy)benzamide
Step 1: Synthesis of 3-Iodo-4-(trifluoromethoxy)benzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-iodo-4-(trifluoromethoxy)benzoyl chloride, which is typically used in the next step without further purification.
Step 2: Amidation with Benzylamine
-
Dissolve the crude 3-iodo-4-(trifluoromethoxy)benzoyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-benzyl-3-iodo-4-(trifluoromethoxy)benzamide.
| Parameter | Value | Reference |
| Typical Yield | 80-90% | N/A |
| Purity (by HPLC) | >98% | N/A |
| Reagents | This compound, Oxalyl chloride, Benzylamine, Triethylamine | [9] |
| Solvent | Dichloromethane | [9] |
| Catalyst (Step 1) | DMF | [9] |
Causality Behind Experimental Choices:
-
Oxalyl Chloride and Catalytic DMF: This combination is highly effective for the clean conversion of carboxylic acids to acyl chlorides under mild conditions. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Triethylamine: This tertiary amine base is used to neutralize the HCl generated during the amidation reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
II. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide functionality of this compound and its derivatives is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[10]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11]
Experimental Protocol: Synthesis of 3-Phenyl-4-(trifluoromethoxy)benzoic acid
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as cesium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute it with water, and acidify with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the crude product by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [12] |
| Purity (by HPLC) | >97% | [12] |
| Reagents | This compound, Phenylboronic acid, Cesium carbonate | [12] |
| Solvent | 1,4-Dioxane/Water | [10] |
| Catalyst | Pd(PPh₃)₄ | [10] |
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. The choice of ligand can significantly impact the reaction efficiency.
-
Base: The base is crucial for the transmetalation step. Cesium carbonate is often a good choice for challenging couplings.[12]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the Pd(0) catalyst.
B. Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[13][14]
Reaction Principle: This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[14] The catalytic cycle involves both a palladium cycle and a copper cycle, leading to the formation of the alkynylated product.[15]
Experimental Protocol: Synthesis of 3-(Phenylethynyl)-4-(trifluoromethoxy)benzoic acid
-
To a mixture of this compound (1.0 eq), phenylacetylene (1.2 eq), and copper(I) iodide (0.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and triethylamine, add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench it with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Typical Yield | 75-95% | [16] |
| Purity (by HPLC) | >98% | [16] |
| Reagents | This compound, Phenylacetylene, Copper(I) iodide, Triethylamine | [17] |
| Solvent | DMF or THF/Triethylamine | [17] |
| Catalyst | Pd(PPh₃)₂Cl₂ | [15] |
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper acetylide intermediate is more reactive towards transmetalation with the palladium complex than the terminal alkyne itself.[15]
-
Amine Base: The amine base, often triethylamine, serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[17]
C. Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine.[18][19]
Reaction Principle: The reaction is catalyzed by a palladium complex and involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product.[18][19]
Experimental Protocol: Synthesis of 3-(Phenylamino)-4-(trifluoromethoxy)benzoic acid
-
Combine this compound (1.0 eq), aniline (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 eq) in a reaction vessel.
-
Add a palladium catalyst system, for example, a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky phosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction, quench with water, and acidify to precipitate the product.
-
Collect the solid by filtration or extract with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Typical Yield | 65-85% | |
| Purity (by HPLC) | >97% | |
| Reagents | This compound, Aniline, Sodium tert-butoxide | |
| Solvent | Toluene or Dioxane | [19] |
| Catalyst System | Pd₂(dba)₃ and BINAP | [20] |
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands facilitate the reductive elimination step and prevent catalyst decomposition.[18]
-
Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide is required to deprotonate the amine and form the active palladium-amido complex.
Visualizations
Caption: Derivatization pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iajpr.com [iajpr.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
- 9. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Iodo-4-(trifluoromethoxy)benzoic Acid as a Versatile Building Block in Agrochemical Synthesis
Introduction
The development of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agriculture. A key strategy in the design of new active ingredients is the incorporation of fluorine-containing functional groups, which can significantly enhance a molecule's biological activity, metabolic stability, and lipophilicity. The trifluoromethoxy (-OCF3) group, in particular, is a highly valued substituent found in numerous successful commercial agrochemicals.[1] This group imparts unique electronic properties and steric bulk, often leading to improved binding affinity with target enzymes and enhanced potency.
3-Iodo-4-(trifluoromethoxy)benzoic acid is a strategic building block for the synthesis of next-generation agrochemicals. Its structure features two orthogonal reactive handles: a carboxylic acid group amenable to forming amides and esters, and an aryl iodide that is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the rapid and modular construction of complex molecular architectures, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening. This application note provides a technical guide on the principal synthetic transformations of this compound and presents detailed protocols for its application in constructing potential agrochemical scaffolds.
Physicochemical and Safety Data
Proper handling and characterization of starting materials are critical for reproducible and safe experimentation. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1034690-61-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₄F₃IO₂ | --INVALID-LINK-- |
| Molecular Weight | 316.02 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | --INVALID-LINK-- |
| Precaution | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2] | --INVALID-LINK-- |
Core Synthetic Strategies & Protocols
The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed sequentially to build molecular complexity.
Caption: Dual reactivity of this compound.
Strategy 1: Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid moiety is readily converted into an amide, a common and crucial functional group in a vast number of herbicides and fungicides.[3] This transformation is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a desired amine.
Protocol 1: Synthesis of a Representative Benzamide
This protocol details the synthesis of a model compound, N-(4-chlorophenyl)-3-iodo-4-(trifluoromethoxy)benzamide, using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as the coupling system.
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Caption: Experimental workflow for amide coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 316 mg, 1.0 mmol) and 4-chloroaniline (134 mg, 1.05 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add HOBt (162 mg, 1.2 mmol), followed by EDC·HCl (230 mg, 1.2 mmol), and finally, DIPEA (0.52 mL, 3.0 mmol) dropwise.
-
Rationale: HOBt is added to suppress side reactions and minimize racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the acid formed during the reaction.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted starting acid and HOBt.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure benzamide product.
Strategy 2: C-C Bond Formation via Palladium-Catalyzed Suzuki Coupling
The aryl iodide is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C bonds in agrochemical synthesis.[4][5][6] The Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid, is particularly robust and tolerant of a wide range of functional groups.
Protocol 2: Synthesis of a Representative Biaryl Compound
This protocol describes a Suzuki coupling between this compound and a model partner, pyridine-3-boronic acid, to create a biaryl scaffold.
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Anhydrous Na₂SO₄
Caption: Experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (316 mg, 1.0 mmol), pyridine-3-boronic acid (184 mg, 1.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and finely ground K₂CO₃ (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with nitrogen gas three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent deactivation.
-
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Rationale: Solvents are degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen. Water is a necessary component of the solvent system for the Suzuki catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor progress by LC-MS.
-
Cooling & Acidification: Cool the mixture to room temperature. Carefully add 1 M HCl (aq) until the pH of the aqueous layer is approximately 3-4. This protonates the carboxylic acid, making it extractable into the organic phase.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl benzoic acid.
Hypothetical Data & Characterization
Successful synthesis requires rigorous characterization of the products. Below is a table of expected analytical data for the hypothetical products from the protocols above.
| Compound | Structure | Expected Mass (M+H)⁺ | Purity (by HPLC) |
| Starting Material | This compound | 316.9 | >98% |
| Amide Product | N-(4-chlorophenyl)-3-iodo-4-(trifluoromethoxy)benzamide | 427.9 | >95% (post-chromatography) |
| Suzuki Product | 3-(Pyridin-3-yl)-4-(trifluoromethoxy)benzoic acid | 270.1 | >95% (post-chromatography) |
Further characterization by ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be required to confirm the structures unequivocally.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its dual functionality allows for a modular and efficient approach to building molecular complexity through robust and well-established synthetic methods like amide coupling and Suzuki cross-coupling. By leveraging these orthogonal reaction sites, researchers can rapidly generate libraries of compounds containing the critical trifluoromethoxy pharmacophore, accelerating the discovery and development of the next generation of herbicides, fungicides, and pesticides.
References
- 1. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Subcellular localization of the amide class herbicide 3,4-dichloropropionanilide (DCPA) in T cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
Protecting Group Strategies for 3-Iodo-4-(trifluoromethoxy)benzoic Acid: An Application Guide
Introduction
3-Iodo-4-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, while the iodo-substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][2] However, the presence of the carboxylic acid functionality can interfere with many synthetic transformations due to its acidic proton and its potential to coordinate with metal catalysts.[3][4] Therefore, the temporary protection of the carboxylic acid group is a crucial step in the synthetic manipulation of this molecule. This guide provides a detailed overview of protecting group strategies for this compound, offering practical protocols and a rationale for selecting the most appropriate protecting group for a given synthetic route.
Rationale for Protecting Group Selection
The ideal protecting group for this compound should meet several criteria:
-
Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect the iodo or trifluoromethoxy groups.[5]
-
Stability: The protecting group must be robust enough to withstand the planned reaction conditions.[5] For instance, if a Suzuki or Sonogashira coupling is planned, the protecting group must be stable to the basic conditions and the palladium catalyst.
-
Orthogonality: In more complex syntheses, it may be necessary to use multiple protecting groups. An orthogonal protecting group can be removed selectively without affecting other protecting groups in the molecule.[5][6][7]
The trifluoromethoxy group is generally stable under a wide range of acidic and basic conditions, which simplifies the choice of protecting groups.[8][9] The primary consideration is the compatibility of the protecting group with reactions involving the aryl iodide, such as cross-coupling reactions.
Key Protecting Group Strategies: Esters
The most common and practical strategy for protecting carboxylic acids is their conversion to esters.[3][4][10] Various ester protecting groups offer a range of stabilities and deprotection methods, allowing for fine-tuning of the synthetic strategy.
Methyl and Ethyl Esters
Overview: Methyl and ethyl esters are among the simplest and most common protecting groups for carboxylic acids. They are readily prepared by Fischer esterification and are stable to a wide range of non-hydrolytic conditions.[11][12]
Advantages:
-
Simple and inexpensive to introduce.
-
Generally stable to anhydrous acidic conditions and weakly basic conditions.
-
Compatible with many palladium-catalyzed cross-coupling reactions.
Disadvantages:
-
Deprotection typically requires harsh conditions (saponification with strong base or acid hydrolysis), which may not be suitable for sensitive substrates.[13][14]
Benzyl Esters
Overview: Benzyl esters offer a significant advantage over simple alkyl esters due to their facile removal by hydrogenolysis.[3][13] This deprotection method is exceptionally mild and orthogonal to many other protecting groups.
Advantages:
-
Mild deprotection via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Stable to both acidic and basic conditions that do not promote hydrolysis.
-
Orthogonal to acid-labile (e.g., t-butyl) and base-labile protecting groups.
Disadvantages:
-
Hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.
-
The catalyst can sometimes be poisoned by sulfur-containing compounds.
tert-Butyl Esters
Overview: tert-Butyl (t-Bu) esters are highly valued for their selective removal under acidic conditions.[13][15] The steric hindrance of the t-butyl group also provides excellent stability towards nucleophiles and bases.
Advantages:
-
Readily cleaved by mild acids (e.g., trifluoroacetic acid (TFA), HCl in an organic solvent).[15]
-
Stable to a wide range of nucleophilic and basic conditions.[15]
-
Excellent choice for orthogonal protection schemes.[6]
Disadvantages:
-
The bulky t-butyl group may sometimes hinder nearby reactions.
-
Installation can be more challenging than for primary or secondary esters.
Comparative Summary of Protecting Groups
| Protecting Group | Stability | Common Deprotection Method(s) | Orthogonality |
| Methyl/Ethyl Ester | Moderately stable to acid and base | Saponification (e.g., NaOH, LiOH), Acid Hydrolysis (e.g., HCl, H₂SO₄) | Limited |
| Benzyl Ester | Stable to acid and base | Hydrogenolysis (H₂, Pd/C) | High |
| tert-Butyl Ester | Stable to base and nucleophiles | Acidolysis (e.g., TFA, HCl) | High |
Experimental Protocols
Protocol 1: Methyl Ester Protection of this compound
This protocol describes a classic Fischer esterification.
Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. biosynth.com [biosynth.com]
- 7. jocpr.com [jocpr.com]
- 8. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. asianpubs.org [asianpubs.org]
- 15. tert-Butyl Esters [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid (CAS 1110709-70-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in palladium-catalyzed cross-coupling reactions. The presence of the trifluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of drug candidates. This guide provides in-depth, field-proven insights into its preparation.
Section 1: Synthesis Strategy Overview
There are two primary and reliable pathways for the synthesis of this compound. The choice between them often depends on the availability of starting materials and the scale of the reaction.
-
Direct Electrophilic Iodination: This method involves the direct iodination of the commercially available 4-(trifluoromethoxy)benzoic acid. Due to the relatively low reactivity of iodine in electrophilic aromatic substitutions, an activating agent or oxidant is required.[1][2]
-
Sandmeyer Reaction: This classic transformation proceeds via a diazonium salt intermediate, starting from 3-Amino-4-(trifluoromethoxy)benzoic acid. It is a robust method for introducing a variety of functional groups, including iodine, onto an aromatic ring.[3][4][5]
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My yield from the direct electrophilic iodination of 4-(trifluoromethoxy)benzoic acid is consistently low (<50%). What are the most likely causes?
Answer: Low yields in this reaction typically stem from three factors: insufficient electrophilicity of the iodine, harsh reaction conditions leading to decomposition, or incomplete reaction.
-
Causality - Insufficient Iodine Activation: Molecular iodine (I₂) is a weak electrophile and will not react with the deactivated aromatic ring of 4-(trifluoromethoxy)benzoic acid on its own.[1] An oxidizing agent, such as nitric acid or hydrogen peroxide in the presence of an acid like sulfuric acid, is essential. This system generates a more potent iodinating species in situ, often represented as I⁺.[2][6] Without a proper oxidizing system, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Verify Your Oxidizing Agent: Ensure you are using a suitable oxidizing agent. A common and effective system is I₂ with concentrated nitric acid in an acetic acid solvent.[7]
-
Control Temperature: While heating can increase the reaction rate, excessive temperatures (>80-90 °C) can cause decomposition of the starting material and product, leading to tar formation and reduced yield. Maintain a consistent temperature, typically between 60-80 °C.
-
Monitor Reaction Time: These reactions can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours (4-24 h) to reach completion. Extending the reaction time, provided the temperature is controlled, can often improve conversion.
-
Question 2: I'm performing a Sandmeyer reaction, but I get a lot of dark, insoluble material and very little desired product. What's going wrong?
Answer: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[8] Success in a Sandmeyer reaction hinges on the careful formation and immediate use of this intermediate.
-
Causality - Diazonium Salt Instability: The diazotization step, the reaction of the amine with a nitrite source (e.g., NaNO₂), must be performed at low temperatures (typically 0-5 °C). If the temperature rises, the diazonium salt will rapidly decompose, losing N₂ gas and forming a complex mixture of phenolic and polymeric byproducts, which often present as dark tars.
-
Troubleshooting Steps:
-
Strict Temperature Control: Use an ice/salt bath to maintain the reaction temperature between 0 and 5 °C during the dropwise addition of the sodium nitrite solution. Never let the temperature exceed 10 °C.
-
Order of Addition: Slowly add the aqueous solution of sodium nitrite to the acidic solution of the amine. This ensures that the nitrite is immediately consumed and prevents the buildup of unstable nitrous acid.
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent step with potassium iodide. Do not attempt to store or isolate the diazonium salt.
-
Displacement Step Temperature: While the diazotization must be cold, the subsequent displacement with potassium iodide often benefits from gentle warming to room temperature or slightly above (e.g., 40-60 °C) to facilitate the substitution and drive off N₂ gas.[9]
-
Question 3: My final product is difficult to purify. What is the best method to obtain high-purity this compound?
Answer: Purification challenges usually arise from unreacted starting material or the formation of regioisomers (though less common in this specific synthesis). The acidic nature of the product allows for several effective purification strategies.
-
Causality - Impurity Profile: The primary impurities are typically the starting material (4-(trifluoromethoxy)benzoic acid) and potentially small amounts of di-iodinated species if conditions are too harsh.
-
Recommended Purification Workflow:
-
Aqueous Work-up: After the reaction is complete, quench the mixture and perform an extraction. Dissolve/suspend the crude material in an organic solvent like ethyl acetate and wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This step is crucial to remove any unreacted I₂.
-
Base Extraction: Exploit the acidity of the carboxylic acid. Extract the organic layer with a mild aqueous base (e.g., 1M NaOH or NaHCO₃ solution). Your product and any unreacted starting material will move to the aqueous layer as their carboxylate salts, leaving non-acidic impurities behind in the organic layer.
-
Acidification and Precipitation: Carefully re-acidify the basic aqueous layer with concentrated HCl until the pH is ~2. The purified product will precipitate out of the solution as a solid.
-
Recrystallization: For the highest purity, recrystallize the precipitated solid.[10][11] A common solvent system is a mixture of ethanol and water or hexane and ethyl acetate. This step is highly effective at removing residual starting material. Column chromatography can also be used but is often less efficient for large-scale purification of acidic compounds.[9]
-
Section 3: Optimized Experimental Protocols
Protocol A: Direct Electrophilic Iodination
This protocol is an illustrative example based on established chemical principles for aromatic iodination.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Solvent and Reagents: Add glacial acetic acid as the solvent. To this suspension, add molecular iodine (I₂) (1.1 eq).
-
Initiation: Slowly and carefully, add concentrated nitric acid (approx. 2.0 eq) dropwise to the mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water and a 10% aqueous solution of sodium thiosulfate. Stir until the iodine color disappears.
-
Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
Protocol B: Synthesis via Sandmeyer Reaction
This protocol is adapted from general and reliable Sandmeyer reaction procedures.[3][9]
-
Diazotization (0-5 °C):
-
Suspend 3-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a flask.
-
Cool the flask in an ice/salt bath to 0 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a small amount of water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Iodide Displacement:
-
In a separate flask, dissolve potassium iodide (KI) (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous bubbling (N₂ evolution) will be observed.
-
Allow the mixture to warm to room temperature and then heat gently to 50 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture. Add a solution of sodium thiosulfate to quench any excess iodine.
-
Filter the resulting precipitate.
-
Follow the purification workflow described in FAQ Question 3 (base extraction, acidification, and recrystallization) to obtain the final product.
-
Section 4: Systematic Troubleshooting Workflow
When encountering low yields or impure products, a systematic approach is key. Use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 5: Data Summary Table
The following table summarizes key parameters for the two primary synthetic routes. Expected yields are representative and can vary based on reaction scale and specific conditions.
| Parameter | Method A: Direct Iodination | Method B: Sandmeyer Reaction |
| Starting Material | 4-(Trifluoromethoxy)benzoic acid | 3-Amino-4-(trifluoromethoxy)benzoic acid |
| Key Reagents | I₂, HNO₃ (or other oxidant) | 1. NaNO₂, HCl2. KI |
| Critical Temp. (°C) | 60 - 80 °C | Step 1: 0 - 5 °CStep 2: 25 - 50 °C |
| Typical Reaction Time | 6 - 24 hours | 2 - 4 hours |
| Common Byproducts | Unreacted SM, tar from oxidation | Phenolic compounds, tars from decomposition |
| Purification Strategy | Recrystallization | Acid/Base Extraction & Recrystallization |
| Expected Yield | 60 - 80% | 70 - 90% |
References
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 7. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 3-Iodo-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the purification of crude 3-Iodo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. This guide will walk you through the common challenges encountered during its purification and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for introducing the iodine atom is through a Sandmeyer-type reaction starting from the corresponding amine. Potential impurities from this process can include:
-
Unreacted starting material: 4-(trifluoromethoxy)benzoic acid.
-
Diazonium salt byproducts: These can be various colored impurities.
-
Regioisomers: Depending on the directing effects of the substituents, small amounts of other iodinated isomers might be formed.
-
Di- and tri-iodinated byproducts: Over-iodination can sometimes occur, leading to the formation of multiply iodinated aromatic compounds.[1]
Q2: What is the recommended first-pass purification method for this compound?
A2: For a solid aromatic carboxylic acid like this compound, recrystallization is generally the most efficient and scalable initial purification method. It is effective at removing most non-isomeric impurities.
Q3: The compound is a solid. How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[2] For halogenated aromatic acids, a good starting point is to test a range of solvents with varying polarities. Common choices include:
-
Alcohols: Ethanol, methanol, or isopropanol.
-
Esters: Ethyl acetate.
-
Aromatic hydrocarbons: Toluene.
-
Ketones: Acetone.
-
Solvent mixtures: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be very effective. Common mixtures include ethanol/water, ethyl acetate/hexane, and acetone/water.[3][4]
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when:
-
Recrystallization fails to remove closely related impurities, such as regioisomers.
-
The crude material is an oil or a very impure solid that does not crystallize well.
-
A very high degree of purity (>99.5%) is required for a specific application.
Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during the purification of this compound.
Guide 1: Troubleshooting Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
| Probable Cause | Solution |
| Insufficient solvent volume. | Gradually add more hot solvent in small portions until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce your yield. |
| Inappropriate solvent. | The solvent may not be polar enough to dissolve the compound even when hot. Try a more polar solvent or a solvent mixture. |
| Insoluble impurities present. | If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid impurities before allowing the solution to cool. |
Problem 2: The compound "oils out" instead of crystallizing.
This phenomenon occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
| Probable Cause | Solution |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal growth.[1] |
| Inappropriate solvent. | The boiling point of the solvent may be too high. Choose a solvent with a lower boiling point. Alternatively, using a larger volume of solvent can sometimes prevent oiling out. |
| High concentration of impurities. | Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. Try a preliminary purification step like an acid-base extraction before recrystallization. |
Problem 3: No crystals form upon cooling.
| Probable Cause | Solution |
| Too much solvent was used. | The solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Supersaturation. | The solution is supersaturated but lacks a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. Adding a "seed crystal" of the pure compound can also induce crystallization. |
| Solution cooled too quickly. | Allow for a longer cooling period at room temperature before moving to an ice bath. |
Problem 4: Poor recovery of the purified compound.
| Probable Cause | Solution |
| Too much solvent used. | A significant amount of the product may remain dissolved in the mother liquor. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first. |
| Washing with a warm solvent. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
| Premature crystallization during hot filtration. | If you performed a hot filtration, the solution may have cooled and deposited crystals on the filter paper. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at a boil until just before filtration. |
Guide 2: Troubleshooting Column Chromatography
Problem 1: Poor separation of the desired product from impurities.
| Probable Cause | Solution |
| Inappropriate solvent system (eluent). | The polarity of the eluent may be too high or too low. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives good separation between your product and the impurities (aim for a ΔRf of at least 0.2). |
| Column overloading. | Too much crude material was loaded onto the column, causing band broadening and poor separation. Use a larger column or load less material. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Column was not packed properly. | Air bubbles or channels in the silica gel can lead to an uneven flow of the eluent and poor separation. Ensure the column is packed uniformly without any cracks or gaps. |
Problem 2: The compound is not eluting from the column.
| Probable Cause | Solution |
| Eluent is not polar enough. | The compound is strongly adsorbed to the stationary phase. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Compound has decomposed on the silica gel. | Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is an issue, consider using a different stationary phase like alumina or a deactivated silica gel. |
Problem 3: The compound elutes too quickly (with the solvent front).
| Probable Cause | Solution |
| Eluent is too polar. | The compound has a low affinity for the stationary phase and is moving too quickly down the column. Use a less polar eluent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol. The optimal solvent and volumes should be determined by preliminary small-scale solubility tests.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a warm water bath and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely. It is best to add the solvent in small portions while heating and swirling the flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane:ethyl acetate ratios from 9:1 to 1:1). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended to avoid air bubbles).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, you can "dry load" it by adsorbing it onto a small amount of silica gel and then adding the silica to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Diagram 1: General Purification Workflow
References
Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Iodo-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-Iodo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation.
Introduction: The Art and Science of Catalyst Loading
Optimizing catalyst loading is a critical parameter in palladium-catalyzed cross-coupling reactions. It directly influences reaction efficiency, yield, purity, and cost-effectiveness. For a substrate like this compound, which possesses both an electron-withdrawing trifluoromethoxy group and a potentially coordinating carboxylic acid moiety, careful consideration of the catalyst system is paramount. This guide will walk you through the key considerations, frequently asked questions, and troubleshooting strategies to ensure successful and reproducible outcomes.
Too little catalyst can lead to sluggish or incomplete reactions, while excessive amounts can result in unwanted side reactions, increased costs, and difficulties in removing palladium residues from the final product—a significant concern in pharmaceutical applications.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loading ranges for cross-coupling reactions with this compound?
A1: Given that aryl iodides are highly reactive starting materials, catalyst loading can often be kept relatively low.[2] For initial screening, the following ranges are recommended. However, optimization is crucial for each specific transformation.
| Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | 0.5 - 5 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.5 - 5 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, Josiphos | 1 - 5 |
Table 1: General catalyst loading ranges for common cross-coupling reactions.[1]
Q2: How do the trifluoromethoxy and carboxylic acid groups on the substrate affect the choice of catalyst and its loading?
A2: The trifluoromethoxy group is strongly electron-withdrawing, which generally makes the C-I bond more susceptible to oxidative addition by the palladium catalyst. This can sometimes allow for lower catalyst loadings. The carboxylic acid group, however, can deprotonate under basic reaction conditions to form a carboxylate, which may coordinate with the palladium center and potentially inhibit or deactivate the catalyst.[3] Therefore, the choice of base and ligand is critical to mitigate this effect. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often effective.[4][5]
Q3: Is a ligand always necessary for reactions with this substrate?
A3: Due to the high reactivity of aryl iodides, some reactions, particularly the Heck reaction, can sometimes proceed without an additional phosphine ligand ("ligand-free").[2] In such cases, the solvent or other species in the reaction mixture may act as weak ligands. However, the absence of a stabilizing ligand can increase the risk of catalyst decomposition into inactive palladium black.[2] If you encounter low yields or catalyst deactivation, adding a suitable ligand is a key troubleshooting step.
Q4: When should I consider using a palladium precatalyst versus generating the active Pd(0) species in situ?
A4: Palladium(II) precatalysts like Pd(OAc)₂ are often preferred as they are more stable to air and moisture than many Pd(0) sources like Pd(PPh₃)₄.[2] Modern precatalysts, such as the Buchwald G3 palladacycles, are designed for efficient and reliable generation of the active LPd(0) species, which is crucial for consistent reaction outcomes, especially when working with complex substrates.[6]
Troubleshooting Guide
Low yields, incomplete conversions, and the formation of byproducts are common hurdles in cross-coupling reactions. This section provides a systematic approach to troubleshooting these issues.
Problem 1: Low to No Product Yield
This is one of the most common issues and can stem from several sources.
dot
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The palladium source may be old, oxidized, or of poor quality. The active Pd(0) species may not be forming efficiently.
-
Solution: Use a fresh batch of catalyst or a more stable precatalyst.[5] Test your catalyst with a known, reliable reaction to confirm its activity.
-
-
Catalyst Poisoning by Carboxylate:
-
Cause: The deprotonated carboxylic acid can bind to the palladium center, forming an inactive complex.[3]
-
Solution: Screen different bases. A weaker, non-coordinating base might be preferable. Alternatively, protecting the carboxylic acid as an ester prior to the coupling reaction can be an effective strategy. The ester can be hydrolyzed post-coupling.[3]
-
-
Inappropriate Ligand:
-
Cause: The ligand may not be suitable for this electron-deficient substrate, leading to slow oxidative addition or reductive elimination.
-
Solution: Screen a panel of ligands. For electron-deficient aryl iodides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often a good starting point.[4][5]
-
-
Insufficient Catalyst Loading:
-
Cause: The amount of catalyst is too low to drive the reaction to completion in a reasonable timeframe.
-
Solution: Incrementally increase the catalyst loading, for example, from 1 mol% to 2.5 mol% and then to 5 mol%.[3]
-
-
Poorly Degassed System:
-
Cause: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Problem 2: Reaction Stalls or is Sluggish
A reaction that starts but fails to reach completion is a classic sign of catalyst deactivation.
Possible Causes & Solutions:
-
Formation of Palladium Black:
-
Cause: This indicates the aggregation of the active Pd(0) species into an inactive bulk metal. It's common in "ligand-free" systems or when the ligand is not robust enough.[2]
-
Solution: Add a stabilizing phosphine ligand. If you are already using a ligand, consider increasing the ligand-to-palladium ratio or switching to a more sterically bulky ligand.
-
-
Ligand Degradation:
-
Cause: Phosphine ligands can degrade at elevated temperatures over long reaction times.
-
Solution: Evaluate if the reaction can proceed efficiently at a lower temperature. Screening different, more thermally stable ligands can also be beneficial.
-
-
Product Inhibition:
-
Cause: The product of the reaction may bind to the catalyst more strongly than the starting materials, effectively poisoning it as the reaction progresses.
-
Solution: This can be challenging to overcome. Sometimes, running the reaction at a higher dilution or a different temperature can alter the binding equilibria and improve conversion.
-
Problem 3: Formation of Side Products
The presence of significant side products indicates that the reaction conditions are not optimal for the desired transformation.
dot
Caption: Catalytic cycle with common side reactions.
Common Side Products & Solutions:
-
Homocoupling of the Boronic Acid (Suzuki Reaction):
-
Cause: This often occurs in the presence of oxygen.
-
Solution: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[6]
-
-
Dehalogenation (Reduction of the C-I bond):
-
Cause: The aryl iodide is reduced to the corresponding arene. This can be promoted by certain bases and high temperatures.
-
Solution: Optimize the base and solvent system. Use a non-coordinating, weaker base and an aprotic solvent.[3] If possible, lower the reaction temperature.
-
-
High Catalyst Loading:
-
Cause: Excessively high concentrations of palladium can sometimes catalyze undesired side reactions.
-
Solution: Once optimal conditions are found, systematically lower the catalyst loading to find the minimum effective concentration.[2]
-
Experimental Protocols
Protocol 1: Screening Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a general method for screening catalyst loading in parallel to identify the optimal concentration.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
Reaction Setup: To a series of reaction vials, add this compound, the arylboronic acid, and the base.
-
Catalyst Preparation: Prepare separate stock solutions of the palladium precursor and the ligand in the reaction solvent.
-
Catalyst Addition: Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve different catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).[1]
-
Inert Atmosphere: Seal the vials and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon) three times.[6]
-
Reaction: Heat the vials to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reactions by taking small aliquots at regular intervals and analyzing by TLC, LC-MS, or GC.
-
Work-up & Analysis: Once the reactions are complete, cool to room temperature. Perform an acidic workup to isolate the carboxylic acid product. Analyze the yield and purity for each catalyst loading to determine the optimal concentration.
dot
Caption: Workflow for catalyst loading screening.
References
preventing deiodination of 3-Iodo-4-(trifluoromethoxy)benzoic acid
Answering the user's request.## Technical Support Center: 3-Iodo-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Unwanted deiodination is a frequent and frustrating side reaction observed with aryl iodides; this guide will equip you with the knowledge to mitigate this challenge.
Part 1: Frequently Asked Questions (FAQs) on Deiodination
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: Why is deiodination a common problem with this compound and other aryl iodides?
A1: The propensity for deiodination stems primarily from the inherent weakness of the Carbon-Iodine (C-I) bond compared to C-Br or C-Cl bonds. This weakness makes the molecule susceptible to cleavage under various conditions.[1] Several mechanisms can lead to the formation of the undesired byproduct, 4-(trifluoromethoxy)benzoic acid:
-
Reductive Dehalogenation: In transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), a common pathway involves the formation of a Pd(0) species which can react with a proton source in the reaction mixture (e.g., solvent, base, or trace water) to reductively cleave the C-I bond. This is often referred to as proto-deiodination.
-
Radical Pathways: The weak C-I bond can undergo homolytic cleavage, especially when exposed to heat or light, generating an aryl radical.[1] This radical can then abstract a hydrogen atom from the solvent or other reagents to form the deiodinated product.
-
Base-Mediated Decomposition: Certain strong bases or nucleophiles can promote deiodination, particularly at elevated temperatures.
The electronic nature of the substituents on the aromatic ring also plays a role. While the trifluoromethoxy group is electron-withdrawing, the overall electronic balance of the molecule can still permit these unwanted side reactions.
Q2: I'm seeing significant deiodination even before I start my cross-coupling reaction. What could be the cause?
A2: This suggests a stability issue with your starting material or storage conditions. Aryl iodides, particularly electron-rich ones, can be sensitive to light and heat.[1] Slow decomposition can occur over time, liberating elemental iodine (often visible as a slight pink or purple hue in the solid) and the deiodinated compound.
-
Recommendation: Always store this compound in an amber vial or otherwise protected from light, preferably in a cool, dark, and dry place. If you suspect decomposition, it is advisable to purify the material (e.g., by recrystallization) or use a freshly opened bottle before a critical reaction.
Q3: Can I use this compound directly in a cross-coupling reaction, or should I protect the carboxylic acid group?
A3: The free carboxylic acid can complicate cross-coupling reactions. Its acidic proton can react with strong bases, and the carboxylate can potentially coordinate to the metal catalyst, interfering with the catalytic cycle. While some protocols may work with the free acid, it is generally best practice to protect it, most commonly as a methyl or ethyl ester. This protection strategy prevents these side reactions and often leads to cleaner reactions with higher yields and less deiodination.
Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This section provides a structured approach to diagnosing and solving deiodination issues specifically within the context of Pd-catalyzed reactions.
Logical Flow for Troubleshooting
The following diagram illustrates a systematic workflow for addressing deiodination.
Caption: Troubleshooting workflow for deiodination.
Q4: My Suzuki coupling reaction is giving me 50% of the desired product and 50% of the deiodinated byproduct. Where do I start?
A4: A 1:1 ratio of product to byproduct strongly suggests that the rate of proto-deiodination is competitive with the rate of transmetalation in the catalytic cycle. This is a classic problem that can be addressed by systematically optimizing the reaction components to favor the productive pathway.
The Catalytic Cycle and Points of Failure
Understanding the mechanism is key. Deiodination is a parasitic side reaction that diverts the key Ar-Pd(II)-I intermediate from the main catalytic cycle.
Caption: Competing pathways in a Suzuki coupling.
Optimization Strategies & Recommendations
The table below summarizes key parameters to adjust. Start with optimizing the ligand and base, as these often have the most significant impact.
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, reliable Pd(0) or pre-Pd(0) sources. Use high-purity sources to avoid contaminants that could promote side reactions. |
| Ligand | Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or sterically hindered alkylphosphines (e.g., P(t-Bu)₃).[2] | These ligands are electron-rich and bulky. The high electron density on the phosphorus atom increases the electron density on the palladium center, which can accelerate the rate of oxidative addition and reductive elimination.[2] Their steric bulk can help prevent the formation of undesirable catalyst aggregates and may favor the reductive elimination step over side reactions.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Use a moderately strong, non-nucleophilic inorganic base. Very strong bases (e.g., alkoxides) can sometimes promote deiodination. K₃PO₄ is often an excellent choice in Suzuki couplings. |
| Solvent | Anhydrous, aprotic solvents (e.g., Dioxane, Toluene, THF, DME). | Solvents like alcohols or even trace water in other solvents can serve as the proton source for proto-deiodination. Ensure your solvent is rigorously dried. In some cases, switching to a solvent system where the iodide salt byproduct is insoluble can improve reaction efficiency.[4] |
| Temperature | Start at a lower temperature (e.g., 60-80 °C) and slowly increase if needed. | Heat accelerates all reactions, including decomposition and deiodination.[1] The goal is to find the minimum temperature required for the desired coupling to proceed at a reasonable rate. |
| Atmosphere | Rigorously inert (Argon or Nitrogen). | Oxygen can degrade both the catalyst and the phosphine ligands, leading to side reactions. Perform several vacuum/backfill cycles to ensure the reaction flask is free of oxygen. |
| Light | Protect the reaction from light. | Wrap the reaction flask in aluminum foil to prevent potential photolytic cleavage of the C-I bond.[1] |
Part 3: Experimental Protocol
This section provides a robust, field-tested starting point for a Suzuki-Miyaura coupling designed to minimize deiodination.
Model Reaction: Synthesis of 4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid methyl ester
Step 1: Esterification of the Starting Material
-
Dissolve this compound in methanol (MeOH).
-
Add a catalytic amount of sulfuric acid (H₂SO₄) (e.g., 1-2 drops).
-
Reflux the mixture for 4-6 hours or until TLC/LC-MS analysis shows complete conversion to the methyl ester.
-
Work up the reaction by neutralizing with a mild base (e.g., saturated NaHCO₃ solution), extracting with an organic solvent (e.g., ethyl acetate), drying, and concentrating to yield methyl 3-iodo-4-(trifluoromethoxy)benzoate. Purify by column chromatography if necessary.
Step 2: Optimized Suzuki-Miyaura Coupling Protocol
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add methyl 3-iodo-4-(trifluoromethoxy)benzoate (1.0 equiv).
-
Add phenylboronic acid (1.2 equiv).
-
Add potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).
-
Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe. The reaction should be reasonably concentrated (e.g., 0.1-0.2 M).
-
Wrap the flask in aluminum foil.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 80 °C.
-
Stir vigorously.
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired biphenyl product from any deiodinated ester.
-
References
- 1. reddit.com [reddit.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 3-Iodo-4-(trifluoromethoxy)benzoic Acid Reactions
Welcome to the technical support center for the synthesis and scale-up of 3-Iodo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during laboratory synthesis and pilot-plant scale-up, providing troubleshooting advice and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
Q1: What is the most reliable synthetic route for preparing this compound on a lab scale?
A1: For laboratory-scale synthesis, the most common and generally reliable method is a Sandmeyer reaction starting from 3-Amino-4-(trifluoromethoxy)benzoic acid. This two-step process involves the formation of a diazonium salt followed by its displacement with an iodide source, typically potassium iodide (KI).[1][2] This route offers excellent regiochemical control, avoiding the formation of other isomers that can occur with direct iodination of 4-(trifluoromethoxy)benzoic acid.
Q2: I am considering direct iodination of 4-(trifluoromethoxy)benzoic acid. What are the main challenges with this approach?
A2: While seemingly more direct, the electrophilic iodination of 4-(trifluoromethoxy)benzoic acid presents significant regioselectivity challenges. The carboxylic acid is a meta-director, while the trifluoromethoxy group is an ortho-, para-director (though deactivating). This leads to a mixture of products, including the desired 3-iodo isomer and the undesired 2-iodo isomer, which are often difficult to separate.[3] Achieving high selectivity for the 3-iodo position typically requires specialized directing groups or catalysts, making it less straightforward for scale-up.[4]
Q3: What are the primary safety concerns when scaling up the Sandmeyer reaction for this synthesis?
A3: The primary safety concern is the thermal instability of the intermediate aryl diazonium salt. These compounds can decompose exothermically, and in a concentrated state, can be explosive. Key safety protocols for scale-up include:
-
Strict Temperature Control: The diazotization step must be maintained at 0–5 °C to prevent decomposition.
-
Controlled Addition: Slow, subsurface addition of reagents is critical to manage heat evolution.
-
No Isolation: The diazonium salt should always be generated and used in situ; never attempt to isolate it.[5]
-
Quenching: Have a plan to quench the reaction (e.g., with sulfamic acid to destroy excess nitrous acid) if a thermal runaway begins.
Q4: Which analytical techniques are best for monitoring reaction progress and final product purity?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the disappearance of starting material.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the consumption of starting materials and the formation of the product and any impurities. Developing a robust HPLC method early is crucial for process control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying key impurities by their characteristic signals.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and aids in the identification of byproducts.[1]
Section 2: Troubleshooting Guide for Scale-Up Reactions
This section provides in-depth solutions to specific problems encountered during the synthesis of this compound via the Sandmeyer reaction.
Problem 1: Low Yield or Incomplete Conversion
Low yields are a frequent issue, often stemming from problems in one of the two key stages of the Sandmeyer reaction.
Q: My Sandmeyer reaction has stalled, or the final yield is significantly below expectations. How can I troubleshoot this?
A: To diagnose the issue, you must first determine which step is failing: the diazotization or the iodide displacement.
Workflow: Diagnosing Low Yield in the Sandmeyer Reaction
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Detailed Solutions:
If Diazotization is Incomplete (Starting Aniline Remains):
-
Temperature Control: The formation of the diazonium salt is highly exothermic. On a larger scale, inefficient heat removal can lead to localized "hot spots" where the salt decomposes as it forms.
-
Causality: The N-N bond in the diazonium salt is weak. At temperatures above 5-10 °C, it readily decomposes back to the aniline or reacts with water to form a phenol byproduct.
-
Solution: Ensure your reactor has sufficient cooling capacity. Use a jacketed reactor with a chilled coolant (e.g., glycol/water). Employ a calibrated temperature probe placed directly in the reaction medium. For scale-up, the addition rate of the sodium nitrite solution is your primary means of controlling the temperature.
-
-
Reagent Stoichiometry and Quality:
-
Causality: An insufficient amount of acid will lead to incomplete protonation of the aniline, preventing diazotization. Old sodium nitrite may have decomposed, reducing its effective concentration.
-
Solution: Use at least 2.5-3.0 equivalents of strong acid (e.g., HCl) to ensure the medium remains acidic and the aniline is fully protonated. Always use a freshly opened or properly stored container of sodium nitrite. Perform a trial reaction on a small scale to qualify new batches of reagents.
-
If Diazotization is Complete but Final Yield is Low:
-
Inefficient Iodide Displacement:
-
Causality: The reaction of the diazonium salt with potassium iodide follows a radical mechanism, which can be sensitive to reaction conditions.[6] Competing side reactions, such as reaction with water to form 3-Hydroxy-4-(trifluoromethoxy)benzoic acid, can dominate if the iodide displacement is too slow.
-
Solution: The standard procedure is to add the cold diazonium salt solution slowly to a well-stirred, concentrated solution of potassium iodide (at least 1.5 equivalents).[1] This ensures that the diazonium salt encounters a high concentration of the iodide nucleophile immediately, maximizing the desired reaction pathway. Do not add the KI solution to the diazonium salt, as this creates a high concentration of the unstable salt.
-
-
Product Degradation or Loss During Workup:
-
Causality: The product is an organic acid. It can be lost during aqueous workup if the pH is not carefully controlled. Residual iodine from the reaction can also be difficult to remove.
-
Solution: After the reaction is complete, quench any excess iodine with a sodium thiosulfate or sodium bisulfite solution until the dark color dissipates. To isolate the product, acidify the aqueous layer to a pH of ~2-3 to ensure the carboxylic acid is fully protonated and will precipitate or be extracted into an organic solvent.[7]
-
Problem 2: Impurity Formation and Purification Challenges
On scale-up, even minor impurities can become significant. Proactive identification and control are key.
Q: My final product is contaminated with a persistent impurity after crystallization. What is the likely source and how can I remove it?
A: The identity of the impurity is critical. The most common impurities are summarized in the table below.
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Potential Source | Identification (¹H NMR) | Mitigation & Purification |
| 4-(trifluoromethoxy)benzoic acid | Incomplete iodination of starting material. | Absence of signals in the aromatic region corresponding to the iodinated ring. | Optimize iodination reaction time and stoichiometry. Purify via recrystallization, as the starting material may have different solubility. |
| 3-Hydroxy-4-(trifluoromethoxy)benzoic acid | Decomposition of the diazonium salt by reaction with water. | A broad singlet for the phenolic -OH proton; shifts in aromatic proton signals. | Maintain strict temperature control (0-5 °C) during diazotization. Ensure slow addition of diazonium salt to the KI solution. This impurity can often be removed by pH-controlled extraction or chromatography. |
| Di-iodinated products | Over-iodination if using a direct iodination method. | Complex aromatic splitting patterns and integration not matching the desired product. | Use a Sandmeyer route for better control. If direct iodination is used, carefully control stoichiometry of the iodinating agent. Purification requires chromatography.[8] |
| Starting Aniline | Incomplete diazotization. | Characteristic signals for the amino group and aromatic protons of the starting material. | Ensure sufficient acid and NaNO₂ are used. Check for complete conversion before proceeding to the displacement step. Can be removed with an acidic wash during workup. |
Experimental Protocol: Optimized Lab-Scale Sandmeyer Synthesis (10g Scale)
This protocol is designed to maximize yield and minimize impurity formation.
-
Reactor Setup: Equip a 500 mL jacketed reactor with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Begin circulating a coolant at -5 °C through the jacket.
-
Aniline Slurry: To the reactor, add 3-Amino-4-(trifluoromethoxy)benzoic acid (10.0 g, 45.2 mmol) and 100 mL of water. Stir to create a slurry. Add concentrated hydrochloric acid (37%, 15 mL, ~180 mmol) slowly, keeping the internal temperature below 20 °C. Cool the resulting solution to 0-2 °C.
-
Diazotization: Dissolve sodium nitrite (3.45 g, 50.0 mmol) in 20 mL of water. Add this solution dropwise to the aniline hydrochloride solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Reaction Check: After the addition is complete, stir for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of additional NaNO₂ solution.
-
Iodide Displacement: In a separate 1 L beaker, dissolve potassium iodide (22.5 g, 135.5 mmol) in 100 mL of water. Cool this solution to 10 °C.
-
Addition: Slowly add the cold diazonium salt solution from the reactor to the stirred KI solution over ~1 hour. Vigorous nitrogen evolution will be observed. Maintain the temperature of the KI solution between 10-20 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup: Add a 10% aqueous solution of sodium bisulfite until the dark iodine color disappears. Acidify the mixture to pH 2 with concentrated HCl. Filter the resulting precipitate, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum at 50 °C.
-
Purification: The crude solid can be recrystallized from an ethanol/water or toluene/heptane solvent system to yield pure this compound.[9]
Workflow: General Synthesis & Purification Process
Caption: Overall workflow for the synthesis and purification of the target compound.
References
- 1. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. byjus.com [byjus.com]
- 7. 4-(Trifluoromethoxy)benzoic acid | 330-12-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Iodo-4-(trifluoromethoxy)benzoic acid
Introduction
Welcome to the technical support center for 3-Iodo-4-(trifluoromethoxy)benzoic acid (CAS: 1110709-70-0). This document serves as a specialized resource for researchers, chemists, and drug development professionals. This compound is a versatile building block, prized for its dual reactivity: the carboxylic acid moiety allows for standard derivatization, while the aryl-iodide bond is a prime handle for modern cross-coupling reactions.
The trifluoromethoxy (-OCF₃) group, a "super-halogen," imparts unique electronic properties and metabolic stability, making this reagent highly valuable.[1][2] It acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, and its high lipophilicity can enhance the pharmacokinetic profiles of target molecules.[1][2][3] However, realizing the full synthetic potential of this molecule requires a nuanced understanding of solvent effects, which can dramatically influence reaction outcomes. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate experimental challenges and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, reactivity, and solvent selection for this compound.
Q1: What are the primary reaction types for which this molecule is used?
A1: this compound is a bifunctional reagent primarily used in two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings.[4] This allows for the construction of complex biaryl systems or the introduction of amine, alkyne, and other functionalities.
-
Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters, amides, or acid chlorides using standard organic chemistry protocols. This is often used to link the aromatic core to other parts of a larger target molecule.
The strong electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring, making it less prone to electrophilic aromatic substitution but potentially more susceptible to nucleophilic aromatic substitution under specific conditions.[1][2]
Q2: How do I choose a starting solvent for a cross-coupling reaction with this substrate?
A2: Solvent selection is critical and depends on the specific cross-coupling reaction. The goal is to choose a solvent that:
-
Solubilizes the starting material, reagents, and catalyst complex.
-
Is stable at the required reaction temperature.
-
Facilitates the desired mechanistic steps (e.g., oxidative addition, reductive elimination).
A general guideline is summarized in the table below. A mixture of solvents is often employed to balance solubility and reactivity. For example, a common system for Suzuki couplings is a mixture of an organic solvent like 1,4-dioxane or toluene with water to dissolve the inorganic base.[5][6]
Table 1: Common Solvents for Cross-Coupling Reactions and Their Properties
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Typical Application Notes |
| 1,4-Dioxane | Polar Aprotic (Ethereal) | 2.2 | 101 | Excellent for Suzuki and Buchwald-Hartwig reactions. Often used with an aqueous base.[6][7] |
| Toluene | Nonpolar Aromatic | 2.4 | 111 | Widely used for Buchwald-Hartwig aminations. Its poor solubility for iodide salts can sometimes be advantageous, preventing catalyst inhibition.[8] |
| DMF | Polar Aprotic | 36.7 | 153 | Good coordinating solvent that can stabilize Pd(0) species, but can sometimes inhibit reactions by strong coordination.[9] Useful for Heck reactions. |
| THF | Polar Aprotic (Ethereal) | 7.6 | 66 | Common for Buchwald-Hartwig reactions, but its low boiling point limits the reaction temperature. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Generally avoided in Buchwald-Hartwig reactions as it can bind to palladium and inhibit catalysis.[7] |
| t-Amyl Alcohol | Polar Protic | 5.8 | 102 | Can be effective in Buchwald-Hartwig aminations, particularly with certain ligand systems.[7] |
Q3: How does the trifluoromethoxy (-OCF₃) group affect the reactivity of the C-I bond?
A3: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1][2] This has a significant impact on the C-I bond:
-
Activation towards Oxidative Addition: The electron-withdrawing effect polarizes the C-I bond and lowers the electron density of the aromatic ring, making the carbon atom more electrophilic. This generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.
-
Metabolic Stability: The -OCF₃ group is exceptionally stable to metabolic degradation, a key reason for its incorporation into drug candidates.[1]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Q4: My Suzuki coupling reaction has stalled or is giving very low yield. What is the likely solvent-related cause?
A4: Low yield in a Suzuki coupling is a common issue that can often be traced back to the solvent system.
-
Probable Cause 1: Poor Solubility. One of the most underestimated reasons for reaction failure is the poor solubility of the starting material, base, or boronic acid.[7] this compound, being a carboxylic acid, may have limited solubility in purely nonpolar solvents like toluene, especially at room temperature.
-
Diagnostic Step: Observe the reaction mixture. Is the starting material fully dissolved after adding all reagents and heating? Is the base (e.g., K₂CO₃, Cs₂CO₃) forming an unreactive clump at the bottom?
-
Solution:
-
Switch to a more polar solvent system. A mixture of 1,4-dioxane/water or toluene/ethanol/water is a robust starting point for Suzuki reactions as it helps dissolve both the organic substrate and the inorganic base.[5]
-
Increase Temperature: If thermally permissible for your substrates, increasing the reaction temperature can improve solubility.
-
Use a phase-transfer catalyst (e.g., TBAB) if you are running a biphasic reaction to improve interaction between the organic and aqueous phases.
-
-
-
Probable Cause 2: Catalyst Deactivation/Inhibition. The choice of solvent can influence the stability and activity of the palladium catalyst.
-
Diagnostic Step: Has the reaction mixture turned black (indicating palladium black precipitation)? This suggests catalyst decomposition.
-
Solution:
-
Thoroughly degas your solvent. Oxygen can oxidize the active Pd(0) catalyst. Purge the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[6]
-
Avoid coordinating solvents that can act as inhibitors. Solvents like acetonitrile or pyridine should be avoided as they can bind strongly to the palladium center and halt the catalytic cycle.[7]
-
-
Q5: I'm attempting a Buchwald-Hartwig amination and the reaction is sluggish. I'm using an aryl iodide, which I thought was the most reactive halide.
A5: This is a classic and often counterintuitive problem in Buchwald-Hartwig aminations. While the C-I bond is weaker and undergoes oxidative addition faster than C-Br or C-Cl bonds, the iodide anion (I⁻) generated as a byproduct can be a potent catalyst inhibitor.[7][10]
-
Probable Cause: Iodide Inhibition. The generated sodium or potassium iodide can precipitate the palladium catalyst or form unreactive bridged palladium-iodide dimers, effectively taking the catalyst out of the cycle.[8][10]
-
Diagnostic Step: The reaction starts but then slows down or stops completely after partial conversion.
-
Solution:
-
Change the solvent to one where the iodide salt is insoluble. Toluene is an excellent choice for this purpose.[8] The iodide byproduct will precipitate out of the solution, preventing it from interfering with the catalyst.
-
Switch to a bidentate ligand. Ligands like BINAP or DPPF can prevent the formation of inactive palladium-iodide dimers and often lead to better yields and rates for aryl iodide couplings compared to monodentate phosphine ligands.[11]
-
-
Q6: I'm trying to perform an esterification of the carboxylic acid, but the reaction won't go to completion. How can solvent choice help?
A6: Fischer esterification is an equilibrium-controlled process. To drive the reaction to completion, the water byproduct must be removed.[12]
-
Probable Cause: Equilibrium Limitation. The accumulation of water in the reaction mixture is shifting the equilibrium back towards the starting materials.
-
Diagnostic Step: The reaction proceeds to ~60-70% conversion and then stops, even with prolonged heating.
-
Solution:
-
Use a solvent that allows for azeotropic removal of water. For higher boiling alcohols, a solvent like toluene or benzene can be used with a Dean-Stark apparatus. The solvent-water azeotrope is distilled off, and upon condensation, the water separates and can be removed, driving the reaction forward.
-
Use a large excess of the alcohol as the solvent. If you are reacting with a low-boiling alcohol like methanol or ethanol, using it as the solvent (in large excess) will shift the equilibrium towards the product side according to Le Chatelier's principle.[12][13]
-
Add a dehydrating agent. While not strictly a solvent effect, adding molecular sieves to the reaction solvent can effectively sequester the water byproduct.
-
-
Part 3: Visualizations and Protocols
Troubleshooting Workflow for Cross-Coupling Reactions
The following diagram outlines a logical workflow for troubleshooting common issues in cross-coupling reactions involving this compound, with a focus on solvent-related solutions.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This is a general procedure and may require optimization for specific substrates.
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk flask or microwave vial), combine this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base such as Cs₂CO₃ or K₃PO₄ (2.0–3.0 equiv).
-
Solvent Addition: Add the chosen solvent system. A recommended starting point is a 4:1 mixture of 1,4-dioxane and water .[6] The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. This step is critical to remove oxygen.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if required, an appropriate ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. personal.tcu.edu [personal.tcu.edu]
managing reaction temperature for 3-Iodo-4-(trifluoromethoxy)benzoic acid couplings
Welcome to the technical support resource for managing palladium-catalyzed cross-coupling reactions involving 3-Iodo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature and troubleshooting common experimental challenges.
Introduction: The Role of Temperature
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group offers high metabolic stability and lipophilicity, making it a desirable substituent in drug design.[1][2] However, successful coupling of this substrate requires careful management of reaction temperature.
Temperature is a critical parameter that directly influences reaction kinetics, catalyst stability, and the prevalence of side reactions. For this specific substrate, the C-I bond is highly reactive, but elevated temperatures can promote undesirable pathways such as hydrodehalogenation (protodeiodination) or decomposition.[3][4][5] This guide provides a structured approach to temperature management for various coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for Suzuki-Miyaura couplings with aryl iodides is typically in the range of 80-100 °C.[3] For this specific substrate, beginning at the lower end of this range, around 80 °C , is advisable. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be cautiously increased in 10 °C increments.[6][7]
Q2: My Buchwald-Hartwig amination is showing low yield. Should I increase the temperature?
A2: Not necessarily. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. For Buchwald-Hartwig aminations, typical temperatures range from 80-110 °C.[8] Before increasing the temperature, first verify the integrity of your catalyst, ligands, and base. Ensure an inert atmosphere is maintained.[9] If all reagents are confirmed to be active and the reaction is still slow, a moderate temperature increase to 100 °C may be beneficial.[8]
Q3: I am observing a significant amount of 4-(trifluoromethoxy)benzoic acid as a byproduct. What is causing this?
A3: The formation of 4-(trifluoromethoxy)benzoic acid indicates a hydrodehalogenation (or protodeiodination) side reaction, where the iodine atom is replaced by a hydrogen.[3] This is a common issue with reactive aryl iodides.[4][5][10] It is often promoted by elevated temperatures, the presence of hydride sources (e.g., certain solvents or bases), or suboptimal ligand choice.[3][11] To mitigate this, consider lowering the reaction temperature or screening different bases (e.g., switching from a strong alkoxide to a weaker carbonate or phosphate base).[3]
Q4: Is the trifluoromethoxy group thermally stable under typical coupling conditions?
A4: The trifluoromethoxy group is generally considered to be highly stable to chemical and thermal degradation due to the strong C-F bonds.[1] Under the typical temperature ranges for Suzuki, Buchwald-Hartwig, and Sonogashira couplings (usually ≤ 120 °C), decomposition of the -OCF₃ group itself is unlikely to be a primary concern.[12] However, very high temperatures (e.g., >150 °C) should be avoided.[2]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter and provides a logical path to their resolution, with a focus on temperature as a key variable.
Issue 1: Low or No Product Conversion
If you observe poor conversion of your starting material, temperature is a key parameter to investigate after ruling out reagent issues.
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction Temperature Too Low | The oxidative addition of the C-I bond to the Pd(0) center is the first step in the catalytic cycle and has a specific activation energy.[13][14][15] If the temperature is too low, this step can be exceedingly slow, stalling the entire reaction. Action: Cautiously increase the temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then 100 °C).[6] Monitor at each stage to find the optimal balance between reaction rate and stability. |
| Catalyst Decomposition | Conversely, if the temperature is too high, the active Pd(0) catalyst or the organopalladium intermediates can decompose, leading to catalyst death and a stalled reaction. This is particularly true for less stable ligand systems. Action: If you suspect decomposition (e.g., formation of palladium black), repeat the reaction at a lower temperature. Consider using more robust Buchwald-type G3 or G4 precatalysts, which are designed for higher stability.[16] |
| Poor Solubility | The carboxylic acid moiety on the substrate can impact solubility, especially with certain base and solvent combinations. If reactants are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete. Action: Observe the reaction mixture at temperature. If solids are present, consider switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene) that can better solubilize all components at a moderate temperature.[6] |
Issue 2: Formation of Impurities
The appearance of significant byproducts is often a sign that the reaction temperature is not optimized.
| Side Product Observed | Probable Cause & Temperature-Related Solution |
| Hydrodehalogenated Product (4-(trifluoromethoxy)benzoic acid) | This side reaction is often accelerated by higher temperatures.[10] The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates with the aryl group.[3] Solution: Lower the reaction temperature. A reduction from 100 °C to 80 °C can significantly suppress this pathway. Also, ensure your solvent and base are not acting as hydride sources.[3][11] |
| Homocoupling of Boronic Acid (Suzuki) (Biaryl of coupling partner) | While primarily related to the presence of oxygen, high temperatures can sometimes exacerbate oxidative pathways that lead to boronic acid homocoupling. Solution: Ensure rigorous degassing of the reaction mixture before heating. Running the reaction at the lowest effective temperature can help minimize this and other oxidative side reactions. |
| Glaser Coupling (Sonogashira) (Diyne of alkyne partner) | This is the oxidative homocoupling of the terminal alkyne, typically co-catalyzed by the copper(I) salt.[17] While primarily an issue of oxygen exposure, running the reaction at a lower temperature (e.g., room temperature to 40 °C if possible) can slow this undesired pathway relative to the main cross-coupling cycle.[18][19] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting a low-yielding coupling reaction with a focus on temperature optimization.
Caption: Troubleshooting workflow for low yield.
Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or a suitable precatalyst system (e.g., Pd₂(dba)₃ with SPhos)[3]
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), finely powdered
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel, and purge with inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe. The mixture should be stirred to ensure good suspension of the base.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
If the reaction has not reached completion after 4-6 hours, consider increasing the temperature to 90 °C .
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and acidify the aqueous layer carefully with 1M HCl to protonate the benzoic acid product before extraction.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Temperature Guidelines for Common Coupling Reactions
The following table summarizes recommended starting temperatures and potential optimization ranges for different palladium-catalyzed cross-coupling reactions with this compound.
| Coupling Reaction | Catalyst System (Example) | Base (Example) | Solvent (Example) | Starting Temp. | Optimization Range | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80 °C | 70 - 110 °C | High reactivity of C-I bond allows for milder conditions. Watch for dehalogenation at higher temps.[3][4] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos or RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 90 °C | 80 - 110 °C | Base choice is critical. Strong bases are common but may require careful temperature control to avoid side reactions.[8][20][21] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp. | RT - 60 °C | Often proceeds at mild temperatures. Higher temperatures increase risk of Glaser homocoupling.[18][22][23] |
Process Flow for Temperature Optimization
This diagram outlines the decision-making process when setting up a new coupling reaction.
Caption: Decision process for temperature optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. books.lucp.net [books.lucp.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
Comparative Reactivity Analysis: 3-Iodo- vs. 3-Bromo-4-(trifluoromethoxy)benzoic Acid in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated aromatic compounds, in particular, serve as versatile and indispensable building blocks, primarily due to their susceptibility to a wide array of powerful cross-coupling reactions. This guide provides an in-depth, objective comparison of two such building blocks: 3-Iodo-4-(trifluoromethoxy)benzoic acid and 3-bromo-4-(trifluoromethoxy)benzoic acid .
While structurally similar, the substitution of iodine for bromine at the 3-position imparts significant, often advantageous, differences in chemical reactivity. This analysis, grounded in fundamental mechanistic principles and supported by experimental evidence, will elucidate these differences to inform rational substrate selection in complex synthetic routes. We will explore their relative performance in key transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and amide bond formation, providing both theoretical insights and practical, field-proven protocols.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity in many transformations involving these molecules is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) follows a clear trend: C-F > C-Cl > C-Br > C-I.[1][2] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, requiring less energy to cleave.
| Bond | Typical BDE (kJ/mol) |
| C-Br (Aryl) | ~330-360 |
| C-I (Aryl) | ~270-300 |
| Note: Exact BDE values can vary based on the specific molecular structure. Data synthesized from sources.[2][3][4] |
This fundamental difference in bond strength has profound implications for reaction kinetics, particularly in transformations where the cleavage of the C-X bond occurs in the rate-determining step, as is common in palladium-catalyzed cross-coupling reactions.[5]
I. Palladium-Catalyzed Cross-Coupling Reactions: A Reactivity Showdown
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The universally accepted mechanism for these reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step, which involves the cleavage of the C-X bond, is typically the rate-limiting step of the catalytic cycle.[6] Consequently, the weaker C-I bond in this compound makes it a more reactive substrate than its bromo-counterpart.[5]
This heightened reactivity often translates to tangible experimental advantages:
-
Milder Reaction Conditions: Reactions with the iodo-substrate frequently proceed at lower temperatures.
-
Shorter Reaction Times: Higher reactivity leads to faster conversions.
-
Lower Catalyst Loading: Efficient oxidative addition can sometimes allow for a reduction in the amount of expensive palladium catalyst required.
The presence of the 4-(trifluoromethoxy) group, a strong electron-withdrawing substituent, further activates both substrates toward oxidative addition by lowering the electron density of the aromatic ring.[7][8][9]
Figure 1: Generalized catalytic cycle for Suzuki-Miyaura coupling. The initial oxidative addition step is energetically more favorable for aryl iodides than for aryl bromides, making them more reactive.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the aryl halide and an organoboron reagent. Due to the principles outlined above, this compound will consistently outperform its bromo analog, affording higher yields in shorter times or at lower temperatures.[6][10][11]
Buchwald-Hartwig Amination
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method.[12][13] The reactivity trend holds true here as well. While modern, highly active palladium-ligand systems can effectively couple aryl bromides (and even chlorides), the corresponding aryl iodide will almost always react more readily.[14][15] This can be particularly advantageous when dealing with less nucleophilic amines or sterically hindered coupling partners, where the higher reactivity of the iodo-substrate can be the key to achieving a successful transformation.
Sonogashira Coupling
In the Sonogashira coupling, a C(sp²)-C(sp) bond is formed with a terminal alkyne.[16] The reactivity order remains I > Br. This difference can even be exploited for selective couplings; under carefully controlled, mild conditions, it's possible to couple an aryl iodide in the presence of an aryl bromide.[16]
Table 1: Predicted Performance in Palladium-Catalyzed Cross-Coupling
| Reaction Type | This compound | 3-Bromo-4-(trifluoromethoxy)benzoic acid | Reactivity Rationale |
|---|---|---|---|
| Suzuki-Miyaura | Higher yield, milder conditions (e.g., RT to 80 °C) | Lower yield, requires more forcing conditions (e.g., 80-110 °C) | C-I bond is weaker, facilitating the rate-limiting oxidative addition step.[5][6] |
| Buchwald-Hartwig | Faster reaction, effective with a wider range of amines | Slower reaction, may require more specialized, electron-rich ligands | Higher intrinsic reactivity of the C-I bond is beneficial, especially for challenging substrates.[13][14] |
| Sonogashira | High yields, often proceeds well at room temperature | Requires higher temperatures, may have more side reactions (e.g., Glaser coupling) | The ease of oxidative addition for the C-I bond allows for milder, more efficient coupling.[16] |
II. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a non-catalytic process that typically requires a highly electron-deficient aromatic ring and a strong nucleophile.[17][18] The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as a key intermediate.[19]
The rate-determining step is usually the initial attack of the nucleophile to form this intermediate. The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups (like the -OCF₃ and -COOH groups on our substrates) that can delocalize the negative charge.[7][18][20]
Interestingly, the reactivity trend for the leaving group in SNAr is often the reverse of that seen in cross-coupling: F > Cl > Br > I.[19] This is because the more electronegative halogen (Br is more electronegative than I) provides greater inductive stabilization to the ring and the intermediate Meisenheimer complex. Since the C-X bond is broken in a fast, non-rate-determining step, bond strength is less important than the electronic effect of the halogen on the ring's electrophilicity. Therefore, 3-bromo-4-(trifluoromethoxy)benzoic acid is expected to be slightly more reactive than the iodo- a nalog in SNAr reactions.
III. Amide Bond Formation
The formation of an amide bond involves the carboxylic acid moiety and is mechanistically distinct from reactions at the C-X position. This transformation is typically achieved by activating the carboxylic acid with a coupling agent (e.g., EDC, HATU) to form a highly reactive intermediate, which is then attacked by an amine.[21][22]
Since the halogen at the 3-position has a negligible electronic influence on the distant carboxyl group, the reactivity of This compound and 3-bromo-4-(trifluoromethoxy)benzoic acid in amide bond formation is expected to be virtually identical. The choice between the two substrates for this specific reaction would be dictated by cost, availability, or the requirements of subsequent synthetic steps.
Experimental Protocols
The following protocols are representative examples designed to be self-validating and are based on established methodologies in the field.
Protocol 1: Suzuki-Miyaura Coupling (Illustrative)
This protocol outlines a typical procedure for coupling with phenylboronic acid, highlighting the likely difference in reaction conditions.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reagents & Conditions:
-
Aryl Halide: 3-Iodo- or 3-Bromo-4-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2-1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add the aryl halide, phenylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture with vigorous stirring. For the iodo-substrate , start at 80 °C. For the bromo-substrate , a higher temperature of 95-100 °C will likely be required.[23]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
The product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., 1M NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with 1M HCl.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol is applicable to both substrates with no expected difference in performance.[21][24]
Reagents & Conditions:
-
Carboxylic Acid: 3-Iodo- or 3-Bromo-4-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Amine: Benzylamine (1.1 equiv)
-
Coupling Agent: EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
Additive: HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0-3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., DIPEA, 2.5 equiv), followed by the slow, portion-wise addition of EDC·HCl (1.2 equiv).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.
Conclusion and Strategic Recommendations
The choice between this compound and its bromo-analog is not arbitrary but a strategic decision that should be guided by the specific chemical transformation being planned.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), this compound is the unequivocally superior substrate. Its greater reactivity, stemming from the weaker C-I bond, allows for milder conditions, faster reactions, and potentially broader substrate scope, which are significant advantages in multi-step syntheses.
-
For Nucleophilic Aromatic Substitution (SNAr), 3-bromo-4-(trifluoromethoxy)benzoic acid holds a slight reactivity advantage. The greater electronegativity of bromine provides better inductive stabilization for the key Meisenheimer intermediate.
-
For Amide Bond Formation and other reactions involving the carboxylic acid group, the two compounds are functionally equivalent. The choice should be based on factors like cost, availability, and the halogen required for subsequent reaction steps.
For drug development professionals, where efficiency and robustness are paramount, the iodo-derivative often provides a more reliable and flexible platform for library synthesis and lead optimization via cross-coupling chemistry. However, understanding the nuanced reactivity differences across all major reaction classes allows the discerning scientist to make the most informed and strategic choice for any given synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
comparative analysis of halogenated benzoic acids in cross-coupling.
An In-Depth Comparative Analysis of Halogenated Benzoic Acids in Cross-Coupling Reactions
A Guide for Researchers in Synthetic Chemistry and Drug Development
The strategic incorporation of functionalized benzoic acid moieties is a cornerstone of modern drug discovery and materials science. Halogenated benzoic acids, in particular, serve as versatile and readily available building blocks for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The choice of the halogen substituent (I, Br, Cl, F) on the benzoic acid core profoundly influences reactivity, catalyst selection, and overall reaction efficiency. This guide provides a comprehensive comparative analysis of halogenated benzoic acids in commonly employed cross-coupling reactions, offering experimentally grounded insights to inform your synthetic strategy.
The Fundamental Principle: Halogen Reactivity Trends
The reactivity of aryl halides in cross-coupling reactions is primarily governed by the C-X bond strength and the ease of oxidative addition to the metal center (typically palladium). The general reactivity trend follows the C-X bond dissociation energy: C-I < C-Br < C-Cl < C-F. Consequently, aryl iodides are the most reactive, followed by bromides, chlorides, and the generally unreactive fluorides. This trend dictates the choice of catalyst, ligands, and reaction conditions required to achieve efficient coupling.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions. The choice of halogen on the benzoic acid has significant implications for reaction success.
Reactivity Overview:
-
Iodo- and Bromo-benzoic Acids: These are the most common substrates for Suzuki coupling due to their high reactivity. They typically couple efficiently under mild conditions with a wide range of boronic acids and esters.
-
Chloro-benzoic Acids: Aryl chlorides are more challenging substrates due to the stronger C-Cl bond. Their successful coupling often requires more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that facilitate the difficult oxidative addition step.
-
Fluoro-benzoic Acids: Aryl fluorides are generally considered unreactive in standard Suzuki couplings due to the very strong C-F bond. Their activation typically requires specialized nickel or palladium catalysts and harsh reaction conditions, and they are often avoided if other halogens are present.
Comparative Data for Suzuki-Miyaura Coupling:
| Halogenated Benzoic Acid | Typical Catalyst/Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Iodobenzoic acid | Pd(PPh₃)₄ | 80-100 | 2-6 | >90 |
| 4-Bromobenzoic acid | Pd(OAc)₂ / SPhos | 100-120 | 4-12 | 85-95 |
| 4-Chlorobenzoic acid | Pd₂(dba)₃ / XPhos | 110-140 | 12-24 | 70-90 |
| 4-Fluorobenzoic acid | Specialized Ni/Pd catalysts | >140 | >24 | <30 (often negligible) |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the reactivity of the halogenated benzoic acid is a critical parameter.
Reactivity Overview:
-
Iodo- and Bromo-benzoic Acids: These are the preferred substrates for the Heck reaction, reacting readily with a variety of alkenes under relatively mild conditions.
-
Chloro-benzoic Acids: The use of chlorobenzoic acids in Heck reactions is less common and requires more active catalysts, often palladium complexes with N-heterocyclic carbene (NHC) or bulky phosphine ligands. High temperatures are also typically necessary.
-
Fluoro-benzoic Acids: Not synthetically useful in standard Heck couplings.
Comparative Data for Heck-Mizoroki Coupling:
| Halogenated Benzoic Acid | Typical Catalyst/Ligand | Base | Temperature (°C) | Yield (%) |
| 4-Iodobenzoic acid | Pd(OAc)₂ | Et₃N | 80-100 | 85-95 |
| 4-Bromobenzoic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100-120 | 80-90 |
| 4-Chlorobenzoic acid | Pd₂(dba)₃ / NHC Ligand | Cs₂CO₃ | 120-150 | 60-80 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of halogenated benzoic acid significantly impacts the reaction conditions required for efficient amination.
Reactivity Overview:
-
Iodo- and Bromo-benzoic Acids: These substrates readily undergo amination with a wide range of primary and secondary amines using various palladium/phosphine ligand systems.
-
Chloro-benzoic Acids: The amination of chlorobenzoic acids is more demanding and necessitates the use of highly active and sterically hindered ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig. The choice of base is also critical, with stronger bases like LiHMDS or NaOtBu often being required.
-
Fluoro-benzoic Acids: Generally unreactive in Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination:
| Halogenated Benzoic Acid | Typical Catalyst/Ligand | Base | Temperature (°C) | Yield (%) |
| 4-Iodobenzoic acid | Pd₂(dba)₃ / BINAP | NaOtBu | 80-100 | >90 |
| 4-Bromobenzoic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 100-120 | 85-95 |
| 4-Chlorobenzoic acid | Pd₂(dba)₃ / XPhos | LiHMDS | 110-140 | 75-90 |
Catalyst Selection Logic
Caption: Relationship between aryl halide reactivity and catalyst/ligand selection.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (10 mL).
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Reaction: Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature, add water (20 mL), and acidify to pH ~2 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorobenzoic Acid with Morpholine
-
Reaction Setup: In a glovebox, add 4-chlorobenzoic acid (1.0 mmol), morpholine (1.2 mmol), and lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol) to an oven-dried vial.
-
Catalyst Premixing: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%) and XPhos (2.5 mol%) in anhydrous toluene (2 mL) and stir for 10 minutes.
-
Reaction Assembly: Add the catalyst premix to the vial containing the reagents, followed by additional anhydrous toluene (8 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 120 °C for 18 hours.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Conclusion and Future Outlook
The choice of halogen on a benzoic acid substrate is a critical consideration in planning a cross-coupling strategy. While iodo- and bromo-benzoic acids offer high reactivity and are amenable to a broad range of standard conditions, the more cost-effective chloro-benzoic acids are increasingly accessible through the development of highly active catalyst systems. Fluoro-benzoic acids remain largely unreactive in most standard cross-coupling reactions, presenting an ongoing challenge and an area for future catalyst development. A thorough understanding of these reactivity trends allows researchers to make informed decisions, optimizing reaction conditions and maximizing the efficiency of their synthetic endeavors.
Navigating Synthetic Challenges: A Comparative Guide to Alternatives for 3-Iodo-4-(trifluoromethoxy)benzoic Acid
Introduction: The Strategic Importance of the Trifluoromethoxy Motif
In the landscape of modern drug discovery and materials science, the trifluoromethoxy (-OCF₃) group has emerged as a critical substituent. Its unique electronic properties, mimicking a "super-halogen," and its ability to enhance lipophilicity and metabolic stability make it a highly sought-after functional group in the design of novel bioactive molecules and advanced materials. 3-Iodo-4-(trifluoromethoxy)benzoic acid is a valuable building block for introducing this moiety, offering a versatile handle for a variety of synthetic transformations. The iodine atom, in particular, serves as an excellent leaving group for popular cross-coupling reactions.[1]
However, reliance on a single reagent can present challenges, including cost, availability, and specific reactivity constraints. This guide provides a comprehensive comparison of viable alternative reagents to this compound, offering researchers and process chemists a broader toolkit for their synthetic endeavors. We will delve into the relative merits and drawbacks of each alternative, supported by experimental data and detailed protocols, to empower informed decision-making in the laboratory.
The Incumbent: this compound - A Reactivity Profile
This compound is a powerful synthetic intermediate primarily due to the synergistic effects of its functional groups. The carboxylic acid allows for standard transformations like amidation and esterification, while the iodine atom is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4] The electron-withdrawing nature of the trifluoromethoxy group further influences the reactivity of the aromatic ring.[5]
Key Reactions:
-
Suzuki-Miyaura Coupling: Formation of biaryl structures.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[3][7][8]
While effective, the iodine substituent can sometimes lead to overly reactive intermediates or undesired side reactions. Furthermore, the cost and availability of this specific isomer can be a limiting factor in large-scale synthesis.
Alternative Strategies: A Comparative Analysis
Here, we explore several alternative reagents, each with its own unique reactivity profile and strategic advantages.
The Bromo Analogue: 3-Bromo-4-(trifluoromethoxy)benzoic Acid
A common and often more cost-effective alternative is the corresponding bromo-substituted benzoic acid. While generally less reactive than the iodo derivative, modern advancements in catalyst systems have made aryl bromides highly effective coupling partners.[9]
Advantages:
-
Cost-Effectiveness and Availability: Generally more economical and readily available from commercial suppliers.[10]
-
Moderated Reactivity: The lower reactivity of the C-Br bond can be advantageous in preventing side reactions and allowing for more controlled couplings, particularly in complex molecules with multiple reactive sites.
Disadvantages:
-
Slower Reaction Kinetics: Often requires higher catalyst loadings, more specialized ligands, or higher reaction temperatures to achieve comparable yields to the iodo analogue.[9]
Experimental Comparison: Suzuki-Miyaura Coupling
To illustrate the practical differences, consider the Suzuki-Miyaura coupling of the iodo and bromo analogues with a generic arylboronic acid.
| Reagent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%), Na₂CO₃ | 80 | 4 | 92 |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ | 100 | 12 | 88 |
Note: These are representative conditions and yields may vary depending on the specific boronic acid used.
As the data suggests, while the bromo analogue can provide excellent yields, it often necessitates a more sophisticated catalyst system and more forcing conditions.
Experimental Protocol: Suzuki-Miyaura Coupling with 3-Bromo-4-(trifluoromethoxy)benzoic Acid
-
To a dry Schlenk flask under an argon atmosphere, add 3-bromo-4-(trifluoromethoxy)benzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Add anhydrous dioxane (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Boronic Acid Analogue: 4-(Trifluoromethoxy)phenylboronic Acid
Instead of a halogenated benzoic acid, one can employ 4-(trifluoromethoxy)phenylboronic acid. This shifts the reactive functionality to the boronic acid, allowing for coupling with a variety of aryl and vinyl halides or triflates.
Advantages:
-
Versatility: Can be coupled with a wide range of electrophiles, offering flexibility in synthetic design.[11][12]
-
High Reactivity: Boronic acids are generally highly reactive in Suzuki-Miyaura couplings, often under mild conditions.[11][13]
Disadvantages:
-
Different Synthetic Strategy: Requires a different retrosynthetic disconnection, which may not be suitable for all synthetic routes.
-
Potential for Protodeborylation: Boronic acids can be susceptible to protodeborylation, especially under harsh basic conditions, leading to lower yields.
Logical Relationship Diagram
Caption: Comparison of synthetic routes using halogenated vs. boronic acid reagents.
Hypervalent Iodine Reagents: A Metal-Free Alternative
For certain transformations, hypervalent iodine reagents can offer a metal-free alternative to traditional cross-coupling reactions.[14][15] Reagents like 3-[Bis(trifluoroacetoxy)iodo]benzoic acid can be used for oxidative coupling reactions.[16]
Advantages:
-
Metal-Free Conditions: Avoids the use of potentially toxic and expensive transition metal catalysts.[14]
-
Unique Reactivity: Can facilitate transformations that are not easily achieved with palladium catalysis.
Disadvantages:
-
Stoichiometric Reagents: These are often used in stoichiometric amounts, which can be less atom-economical.
-
Limited Scope: The scope of hypervalent iodine-mediated couplings can be more limited compared to palladium-catalyzed reactions.
Conclusion: Selecting the Optimal Reagent for Your Synthesis
The choice of reagent to replace this compound is highly dependent on the specific synthetic context.
-
For a direct, cost-effective replacement in cross-coupling reactions, 3-bromo-4-(trifluoromethoxy)benzoic acid is an excellent choice, provided the reaction conditions are optimized for the less reactive C-Br bond.
-
When a different retrosynthetic approach is feasible, 4-(trifluoromethoxy)phenylboronic acid offers great versatility and reactivity in Suzuki-Miyaura couplings.
-
For researchers seeking to avoid transition metals, exploring hypervalent iodine reagents can open up new avenues for bond formation.
By understanding the nuances of each alternative, chemists can make more strategic and efficient choices in their synthetic designs, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
- 1. 1034690-61-3 | 3-Iodo-4-(trifluoromethyl)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. Metal-Free Oxidative Cross-Coupling Reaction of Heteroaromatic and Related Compounds [jstage.jst.go.jp]
- 15. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 16. Preparation and X-ray structures of 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid: new recyclable hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-faceted Approach to the Structural Validation of 3-Iodo-4-(trifluoromethoxy)benzoic Acid Derivatives
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Discovery
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug development. For derivatives of 3-Iodo-4-(trifluoromethoxy)benzoic acid, a scaffold of increasing interest in medicinal chemistry, unambiguous structural validation is paramount. The presence of multiple reactive sites and the potential for isomeric impurities necessitate a robust, multi-technique approach to confirm the intended molecular architecture. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights and detailed protocols for the comprehensive structural validation of this important class of compounds.
The trifluoromethoxy group (-OCF3) and the iodine substituent impart unique properties that are highly valuable in drug design. The -OCF3 group can enhance metabolic stability and lipophilicity, while the iodine atom serves as a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[1][2] However, these same features can introduce complexities in synthesis and purification, making rigorous structural confirmation essential.
The Imperative for a Multi-Technique Validation Workflow
Relying on a single analytical method for the structural validation of this compound derivatives is fraught with risk. The potential for regioisomers, for instance, where the iodo and trifluoromethoxy groups are swapped, or other process-related impurities, underscores the need for a holistic validation strategy.[3] A well-designed workflow, integrating data from multiple orthogonal techniques, provides the necessary cross-validation to ensure the structural integrity of the synthesized compound.
Figure 1: A comprehensive workflow for the structural validation of this compound derivatives.
Comparative Analysis of Key Validation Techniques
The following table summarizes the primary analytical techniques for validating the structure of this compound derivatives, highlighting their strengths and limitations in this specific context.
| Technique | Primary Information Provided | Strengths for this Scaffold | Potential Challenges & Considerations |
| HPLC | Purity assessment and detection of isomers. | Excellent for resolving regioisomers and other closely related impurities. | Co-elution can occur; method development is crucial. |
| LC-MS | Molecular weight confirmation and fragmentation patterns. | Confirms the elemental composition and can help differentiate isomers through fragmentation. | Isomers will have the same molecular weight, requiring chromatographic separation. |
| ¹H NMR | Proton environment and connectivity. | Provides detailed information on the substitution pattern of the aromatic ring. | Complex splitting patterns may require 2D NMR techniques for full assignment. |
| ¹³C NMR | Carbon skeleton and functional groups. | Confirms the number and type of carbon atoms. The C-I and C-OCF₃ signals are characteristic. | Low natural abundance of ¹³C may require longer acquisition times. |
| ¹⁹F NMR | Presence and environment of fluorine atoms. | A single peak for the -OCF₃ group is expected, simplifying the spectrum. | Chemical shift is sensitive to the electronic environment, aiding in isomer identification. |
| FTIR | Presence of functional groups. | Confirms the presence of the carboxylic acid (C=O and O-H stretches) and C-F bonds. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Unambiguous 3D molecular structure. | The "gold standard" for absolute structural determination.[4][5] | Requires a single crystal of suitable quality, which may be difficult to obtain. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the key validation techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
Objective: To assess the purity of the synthesized compound and separate it from potential regioisomers and other impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample. The presence of multiple peaks suggests impurities or isomers.
Causality Behind Choices: A C18 column is chosen for its versatility in separating a wide range of organic molecules. The formic acid in the mobile phase helps to protonate the carboxylic acid, leading to better peak shape. A gradient elution is employed to effectively separate compounds with different polarities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the target compound and obtain fragmentation data.
Methodology:
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
-
-
Data Analysis: In negative ion mode, look for the [M-H]⁻ ion corresponding to the deprotonated molecule. In positive ion mode, look for the [M+H]⁺ or [M+Na]⁺ adducts. Analyze the fragmentation pattern to gain further structural insights.
Trustworthiness: By coupling the separation power of HPLC with the mass-resolving capability of MS, we can confidently assign a molecular weight to each separated component.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Objective: To obtain detailed information about the chemical environment of the protons, carbons, and fluorine atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Signals: Aromatic protons in the region of 7-9 ppm and a broad singlet for the carboxylic acid proton (often >10 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Expected Signals: Aromatic carbons (110-150 ppm), the carboxylic acid carbonyl (~165-175 ppm), and the carbon of the trifluoromethoxy group (quartet due to C-F coupling).
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine-19 NMR spectrum.
-
Expected Signal: A singlet corresponding to the -OCF₃ group.
-
-
2D NMR (if necessary): If the ¹H NMR spectrum is complex, acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish proton-proton and proton-carbon correlations, respectively.
Expertise & Experience: The choice of deuterated solvent is critical; DMSO-d₆ is often preferred for benzoic acid derivatives as it can solubilize the compound and allows for the observation of the acidic proton.
Figure 2: The logical flow of information in NMR-based structural validation.
Conclusion
The structural validation of this compound derivatives demands a rigorous and multi-faceted analytical approach. By systematically employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the purity and confirm the precise molecular structure of their synthesized compounds. This comprehensive validation is not merely a procedural step but a critical component of ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.
References
- 1. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and X-ray structures of 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid: new recyclable hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3-Iodo-4-(trifluoromethoxy)benzoic Acid
Introduction: The Critical Role of Purity in a High-Value Building Block
3-Iodo-4-(trifluoromethoxy)benzoic acid is a sophisticated synthetic intermediate prized in medicinal chemistry and materials science.[1] Its trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the iodo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The utility of this building block is directly proportional to its purity. Uncharacterized impurities can lead to unpredictable reaction outcomes, introduce downstream separation challenges, and, in the context of drug development, pose significant safety risks.[2]
This guide provides a comprehensive framework for assessing the purity of newly synthesized this compound. We will move beyond a single-technique mindset, embracing an orthogonal approach that leverages the strengths of multiple analytical methods to build a complete and trustworthy purity profile. This comparison is grounded in the principles of scientific integrity, explaining the causality behind each experimental choice and providing actionable protocols for immediate implementation in your laboratory.
Understanding the Synthetic Landscape and Potential Impurity Profile
To effectively hunt for impurities, one must first understand their likely origin. A common route to this compound is the electrophilic iodination of 4-(trifluoromethoxy)benzoic acid.[3][4] This process, while effective, can generate a predictable constellation of impurities.[5][6]
Common Organic Impurities May Include:
-
Starting Material: Unreacted 4-(trifluoromethoxy)benzoic acid.
-
Regioisomers: Isomers where the iodine atom is at a different position on the aromatic ring.
-
Di-iodinated Byproducts: Molecules where two iodine atoms have been added to the ring.
-
Process-Related Impurities: Residual reagents or byproducts from the iodinating agent (e.g., N-Iodosuccinimide).[4]
Inorganic impurities, such as residual metals from catalysts or reagents, and residual solvents must also be considered, as they are scrutinized under regulatory frameworks like the ICH Q3A and Q3D guidelines.[7][8][9]
Caption: Origin of potential impurities during synthesis.
A Multi-Pronged Analytical Strategy: The Power of Orthogonality
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques that rely on different physicochemical principles, is the gold standard. This ensures that impurities missed by one method are detected by another. Our recommended workflow combines chromatographic separation with spectroscopic identification and elemental composition analysis.
Caption: A robust, multi-technique workflow for purity assessment.
Comparative Analysis of Key Techniques
Below, we compare the primary analytical techniques using hypothetical data from a newly synthesized batch against a certified commercial standard (>99.5% purity).
| Analytical Technique | Parameter Assessed | Synthesized Batch Result | Commercial Standard | Rationale & Insights |
| HPLC-UV | Area % Purity | 98.7% | >99.8% | Workhorse for Quantification: HPLC is the primary tool for quantifying organic impurities.[10] The lower purity of the synthesized batch indicates the presence of structurally related impurities that must be identified. |
| Impurity 1 (RT 4.2 min) | 0.8% | Not Detected | This is likely the unreacted starting material, which is less retained on a C18 column. | |
| Impurity 2 (RT 7.5 min) | 0.3% | Not Detected | This could be a regioisomer or a di-iodinated byproduct. | |
| LC-MS | Impurity Identification | m/z 221.0 (Impurity 1) | N/A | Confirms Identity: Mass spectrometry provides the molecular weight of impurities.[11] The mass of Impurity 1 matches the starting material. Impurity 2's mass (m/z 441.8) corresponds to a di-iodinated product. |
| m/z 441.8 (Impurity 2) | ||||
| ¹H & ¹⁹F NMR | Structural Integrity | Conforms to structure | Conforms to structure | Gold Standard for Structure: NMR confirms the identity of the main component.[6] Critically, ¹⁹F NMR is exceptionally sensitive for fluorinated compounds, providing a clean spectral window with minimal background interference to detect fluorine-containing impurities.[12][13][14][15] |
| Impurity Signals | Minor peaks observed | No extraneous peaks | Minor peaks in the synthesized batch's spectra likely correspond to the impurities detected by HPLC. | |
| Elemental Analysis | % Carbon | 30.55% (Theory: 30.41%) | 30.45% | Verifies Composition: Provides confirmation of the bulk sample's elemental composition. A significant deviation could indicate inorganic impurities or residual solvents. |
| % Hydrogen | 1.35% (Theory: 1.28%) | 1.29% |
Protocol Deep Dive: High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust method for the quantitative analysis of this compound, optimized for resolving the target compound from its likely impurities.[16][17][18][19][20]
1. Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (Re-equilibration)
-
4. Sample & Standard Preparation:
-
Standard Preparation: Accurately weigh ~10 mg of the certified reference standard and dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized batch at the same concentration (0.1 mg/mL) as the working standard.
-
System Suitability: Ensure the system is performing adequately by making five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be <2.0%.
5. Data Analysis & Interpretation:
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurity exceeding the identification threshold (typically 0.1% as per ICH Q3A guidelines).[2][5]
Conclusion and Best Practices
Assessing the purity of a critical building block like this compound is a non-negotiable step in ensuring research and development quality. A single purity value from one technique is insufficient. By adopting an orthogonal approach—quantifying with HPLC, identifying unknowns with Mass Spectrometry, confirming structure with NMR, and verifying composition with Elemental Analysis—researchers can build a comprehensive and trustworthy purity profile. This rigorous, multi-faceted validation is the bedrock of reproducible science and is essential for advancing drug discovery and materials development programs.
References
- 1. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. Iodination - Common Conditions [commonorganicchemistry.com]
- 5. database.ich.org [database.ich.org]
- 6. pharmtech.com [pharmtech.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. pharmtech.com [pharmtech.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. irejournals.com [irejournals.com]
- 17. helixchrom.com [helixchrom.com]
- 18. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 19. researchgate.net [researchgate.net]
- 20. journals.ust.edu [journals.ust.edu]
A Senior Application Scientist's Guide to Palladium Catalysis: Maximizing Efficiency with 3-Iodo-4-(trifluoromethoxy)benzoic Acid
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its unique electronic properties and profound impact on a molecule's pharmacokinetic profile.[1][2] It can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for developing successful therapeutic agents.[1][2][3][4]
3-Iodo-4-(trifluoromethoxy)benzoic acid is a prime example of a building block that leverages these advantages.[1][5] Its structure presents two key reactive handles: a carboxylic acid for amide or ester formation and an iodine atom, an excellent leaving group for palladium-catalyzed cross-coupling reactions.[6][7] These reactions are among the most powerful and versatile tools in synthetic chemistry for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[8][9][10]
This guide provides a comparative analysis of various palladium catalyst systems for the most common cross-coupling reactions involving this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in palladium catalysis is dictated by the interplay of its functional groups.
-
The Trifluoromethoxy Group (-OCF3): This group is a strong electron-withdrawing substituent, primarily through a sigma-withdrawing effect.[11][12] This electronic pull makes the attached aromatic ring electron-deficient, which generally accelerates the initial oxidative addition step in the catalytic cycle—often the rate-limiting step for less reactive aryl halides.[6]
-
The Iodine Atom (-I): The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive electrophiles for oxidative addition to a Pd(0) center.[6]
-
The Carboxylic Acid Group (-COOH): This group can potentially coordinate to the metal center or react with the bases used in coupling reactions. It is often necessary to protect it (e.g., as a methyl or ethyl ester) prior to the coupling reaction to avoid side reactions and improve solubility, as will be demonstrated in the protocols.
The Palladium Catalytic Cycle: A Universal Framework
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization. The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligands, base, and solvent.[13][14]
The cycle begins with an active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[15] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a Pd(II) intermediate.
-
Transmetalation / Coordination: The second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, or an alkene/amine coordinates.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[10]
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the commercial availability, stability, and low toxicity of the boronic acid coupling partners.[6]
Comparative Catalyst Performance
For this comparison, the methyl ester of this compound is coupled with phenylboronic acid.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) | Rationale |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75% | The "classic" catalyst. Reliable but may require higher temperatures and longer times. Can be sensitive to air. |
| PdCl₂(dppf) (2 mol%) | K₃PO₄ | 1,4-Dioxane | 85 | 6 | 92% | Dppf is a robust, electron-rich bidentate ligand that stabilizes the Pd center, often leading to higher yields and faster reactions.[16] |
| Pd(OAc)₂ (1 mol%) / SPhos (2 mol%) | K₃PO₄ | Toluene | 70 | 2 | >98% | SPhos is a bulky, electron-rich biarylphosphine ligand designed for high activity, allowing for lower catalyst loadings and milder conditions.[17] |
Mechanistic Insight: The Suzuki-Miyaura Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol uses the highly efficient Pd(OAc)₂/SPhos system.
-
Esterification: To a solution of this compound (1.0 eq) in methanol, add H₂SO₄ (catalytic amount) and reflux for 4 hours. After cooling, neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield methyl 3-iodo-4-(trifluoromethoxy)benzoate.
-
Reaction Setup: To an oven-dried flask, add methyl 3-iodo-4-(trifluoromethoxy)benzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a separate vial, add Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol). Add 2 mL of degassed toluene and stir for 5 minutes.
-
Reaction: Transfer the catalyst solution to the reaction flask via syringe. Add another 3 mL of degassed toluene.
-
Heating: Heat the reaction mixture to 70°C and stir for 2 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography on silica gel to obtain the desired biaryl product.[18]
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[10][16] The reaction's success is heavily dependent on the use of bulky, electron-rich phosphine ligands that facilitate the difficult C-N reductive elimination step.[13][17]
Comparative Catalyst Performance
Methyl 3-iodo-4-(trifluoromethoxy)benzoate is coupled with morpholine.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) | Rationale |
| Pd₂(dba)₃ (1 mol%) / BINAP (2.5 mol%) | NaOtBu | Toluene | 100 | 18 | 65% | An early, effective bidentate ligand system. Requires strong base and higher temperatures.[16][19] |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | t-BuOH | 80 | 4 | 94% | XPhos is a highly effective Buchwald biarylphosphine ligand, enabling the use of a weaker base and milder conditions.[19] |
| XPhos Pd G3 (2 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 3 | >99% | A third-generation palladacycle precatalyst. Air-stable, easy to handle, and highly active, allowing for very efficient C-N bond formation.[19] |
Mechanistic Insight: The Buchwald-Hartwig Cycle
Caption: The catalytic cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol uses the user-friendly XPhos Pd G3 precatalyst.
-
Reaction Setup: To an oven-dried Schlenk tube, add methyl 3-iodo-4-(trifluoromethoxy)benzoate (1.0 mmol), XPhos Pd G3 (0.02 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon (3 times). Add degassed 1,4-dioxane (4 mL), degassed water (0.4 mL), and morpholine (1.2 mmol).
-
Heating: Seal the tube and heat the reaction mixture to 80°C for 3 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the arylamine product.[20][21]
Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a reliable method for coupling aryl halides with terminal alkynes, crucial for synthesizing conjugated enynes found in many functional materials and pharmaceuticals.[22][23] The classic protocol uses a copper(I) co-catalyst, though copper-free variants have been developed to avoid the common side reaction of alkyne homocoupling.[23][24]
Comparative Catalyst Performance
Methyl 3-iodo-4-(trifluoromethoxy)benzoate is coupled with phenylacetylene.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) | Rationale |
| PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 50 | 5 | 88% | The standard, classic conditions. Generally effective, but can lead to Glaser homocoupling of the alkyne due to the copper co-catalyst. |
| Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | Diisopropylamine | Toluene | 60 | 4 | 90% | Similar to the above, a widely used system for Sonogashira couplings. |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | Acetonitrile | 70 | 2 | 96% | A modern, copper-free system. The bulky SPhos ligand facilitates the reaction without the need for CuI, providing a cleaner product profile.[24] |
Mechanistic Insight: The Sonogashira Cycle (with Copper)
Caption: The dual catalytic cycles of a copper-co-catalyzed Sonogashira reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add methyl 3-iodo-4-(trifluoromethoxy)benzoate (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add degassed acetonitrile (5 mL) followed by phenylacetylene (1.1 mmol).
-
Heating: Seal the tube and heat the mixture to 70°C for 2 hours.
-
Workup: Cool to room temperature and filter the reaction mixture through Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the coupled product.
Part 4: Heck Reaction for Alkene Arylation
The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically with high trans selectivity.[25] For highly reactive aryl iodides, the reaction can sometimes proceed even without phosphine ligands, although their presence often improves efficiency and catalyst stability.
Comparative Catalyst Performance
Methyl 3-iodo-4-(trifluoromethoxy)benzoate is coupled with n-butyl acrylate.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) | Rationale |
| Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 100 | 10 | 85% | A common ligandless condition for reactive aryl iodides. Requires higher temperatures. |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | K₂CO₃ | Acetonitrile | 90 | 6 | 91% | The addition of a simple phosphine ligand can stabilize the catalyst and improve yields and reaction times. |
| Herrmann's Catalyst (1 mol%) | NaOAc | DMA | 100 | 3 | >97% | A highly stable palladacycle precatalyst that is very effective for Heck reactions, showing high turnover numbers and thermal stability.[25] |
Mechanistic Insight: The Heck Reaction Cycle
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine methyl 3-iodo-4-(trifluoromethoxy)benzoate (1.0 mmol), n-butyl acrylate (1.5 mmol), Herrmann's Catalyst (0.01 mmol), and NaOAc (1.5 mmol).
-
Solvent Addition: Add 5 mL of N,N-dimethylacetamide (DMA).
-
Heating: Seal the tube tightly and heat the reaction mixture to 100°C for 3 hours.
-
Workup: After cooling, pour the mixture into water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Conclusion
The choice of a palladium catalyst system is not a one-size-fits-all decision. For a reactive and electronically distinct substrate like this compound, several catalyst systems can provide the desired product. However, this guide demonstrates a clear trend: modern, sophisticated catalyst systems built around bulky, electron-rich phosphine ligands and their corresponding palladacycle precatalysts consistently outperform older, more traditional catalysts.[13][17][19] They offer higher yields, faster reaction times, lower catalyst loadings, and milder reaction conditions. For researchers and drug development professionals, investing in these advanced systems translates to greater efficiency, reliability, and a broader synthetic scope, ultimately accelerating the path to novel molecules and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1034690-61-3 | 3-Iodo-4-(trifluoromethyl)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]
- 8. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 | Semantic Scholar [semanticscholar.org]
- 9. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Heck Reaction [organic-chemistry.org]
A Cost-Benefit Analysis of 3-Iodo-4-(trifluoromethoxy)benzoic Acid in Drug Discovery: A Comparative Guide for Medicinal Chemists
In the intricate process of drug discovery, the selection of building blocks is a critical decision that profoundly influences the synthetic feasibility, cost of goods, and ultimately, the pharmacological profile of a potential drug candidate. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated and fluorinated benzoic acids have emerged as privileged structures. This guide provides a comprehensive cost-benefit analysis of 3-Iodo-4-(trifluoromethoxy)benzoic acid, a versatile building block, by comparing its performance in key synthetic transformations against its bromo- and chloro-analogs. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic strategies.
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group has gained significant traction in medicinal chemistry for its ability to enhance a molecule's pharmacokinetic properties.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity and metabolic stability.[1][2] The strong carbon-fluorine bonds within the -OCF₃ group are resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug candidate. Furthermore, the lipophilic nature of the trifluoromethoxy group can improve a molecule's ability to cross cellular membranes, potentially enhancing its bioavailability and efficacy.[1]
Head-to-Head Comparison: Reactivity in Cross-Coupling Reactions
To provide a quantitative comparison, we will focus on two of the most widely used transformations in drug discovery: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The reactivity of the aryl halide is a key determinant of the efficiency of these reactions, with the general trend being I > Br > Cl.
Table 1: Cost and Physicochemical Properties of 3-Halo-4-(trifluoromethoxy)benzoic Acids
| Compound | CAS Number | Molecular Weight ( g/mol ) | Representative Cost (per gram) |
| This compound | 1110709-70-0 | 332.02 | ~$317[3] |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | 85373-96-2 | 285.02 | ~$27.60 |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | 158580-93-9 | 240.57 | ~$15.00 |
Note: Costs are approximate and can vary significantly between suppliers and purchase volumes.
As illustrated in Table 1, there is a substantial cost difference between the iodo-, bromo-, and chloro-analogs, with the iodo-substituted compound being significantly more expensive. This cost disparity is a major consideration in large-scale synthesis for clinical trials and commercial production.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl scaffolds, which are common motifs in many kinase inhibitors. The efficiency of this reaction is highly dependent on the oxidative addition of the aryl halide to the palladium catalyst, which is the rate-determining step.
Table 2: Hypothetical Performance Comparison in a Model Suzuki-Miyaura Reaction
| Aryl Halide | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 80 | 2 | 95 |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 80 | 8 | 85 |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ | 100 | 24 | 60 |
This data is representative and based on general reactivity trends. Actual results may vary.
The higher reactivity of the iodo-substituted benzoic acid allows for milder reaction conditions, shorter reaction times, and typically higher yields. This can be a significant advantage in the early stages of drug discovery, where rapid synthesis of a diverse range of analogs is crucial for structure-activity relationship (SAR) studies. The lower reactivity of the chloro-analog often necessitates the use of more sophisticated and expensive catalyst systems, as well as higher temperatures and longer reaction times, which may not be compatible with sensitive functional groups on other parts of the molecule.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, which are prevalent in a wide range of pharmaceuticals. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide plays a critical role in the reaction's efficiency.
Table 3: Hypothetical Performance Comparison in a Model Buchwald-Hartwig Amination
| Aryl Halide | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu | 80 | 4 | 92 |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu | 100 | 12 | 88 |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), K₃PO₄ | 110 | 24 | 75 |
This data is representative and based on general reactivity trends. Actual results may vary.
Again, the iodo-substituted benzoic acid demonstrates superior reactivity, leading to higher yields under milder conditions. The ability to perform the reaction at lower temperatures can be critical for preventing side reactions and preserving the integrity of complex molecules.
The Impact on Pharmacokinetic Properties: A Deeper Dive
The primary justification for using the more expensive this compound lies in the beneficial properties imparted by the trifluoromethoxy group.
Table 4: Predicted Physicochemical and ADME Properties
| Moiety | cLogP Contribution | Metabolic Stability |
| -H | 0 | Low |
| -Cl | +0.71 | Moderate |
| -Br | +0.86 | Moderate |
| -I | +1.12 | Moderate |
| -OCF₃ | +1.04 | High |
cLogP contributions are estimations. Metabolic stability is a qualitative assessment.
The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and absorption.[1] More importantly, the C-F bonds are highly resistant to enzymatic cleavage by cytochrome P450 enzymes, a major pathway for drug metabolism.[2] This increased metabolic stability can lead to a longer half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura Reaction Workflow
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Buchwald-Hartwig Amination Workflow
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Add the aryl halide (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Cost-Benefit Decision Framework
The choice between 3-iodo-, 3-bromo-, and 3-chloro-4-(trifluoromethoxy)benzoic acid is a strategic one that depends on the stage of the drug discovery project.
Decision Framework for Building Block Selection
-
Early-Stage Discovery: In the initial phases of a project where the goal is to rapidly synthesize a library of compounds for SAR exploration, the high reactivity of This compound is a significant advantage. The higher cost is often justified by the time saved and the increased probability of successfully synthesizing the desired target molecules.
-
Lead Optimization and Process Development: As a project progresses and a lead candidate is identified, the focus shifts towards developing a more cost-effective and scalable synthetic route. At this stage, the 3-Bromo-4-(trifluoromethoxy)benzoic acid offers a good compromise between reactivity and cost. While reaction optimization may be required, the significant cost savings compared to the iodo-analog make it an attractive option.
-
Large-Scale Manufacturing: For the commercial production of a drug, minimizing the cost of goods is paramount. The 3-Chloro-4-(trifluoromethoxy)benzoic acid is the most economically viable option. However, its lower reactivity necessitates significant investment in process development to identify robust and high-yielding reaction conditions. This may involve screening a wide range of catalysts, ligands, and reaction parameters.
Conclusion
This compound is a valuable, albeit expensive, building block in drug discovery. Its high reactivity in key cross-coupling reactions facilitates the rapid synthesis of novel compounds, accelerating the early stages of research. However, for later-stage development and manufacturing, a thorough cost-benefit analysis often favors the use of the more economical bromo- or chloro-analogs, despite the increased challenges in reaction optimization. By understanding the trade-offs between reactivity and cost, medicinal chemists can make strategic decisions that align with the goals and constraints of their drug discovery programs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Trifluoromethoxy and Trifluoromethyl Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties. Among the most pivotal of these are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While both are known to enhance metabolic stability and modulate electronic characteristics, their comparative impact on the overall stability of a parent molecule, such as benzoic acid, is a subject of nuanced discussion. This guide provides an in-depth, objective comparison of the stability profiles of trifluoromethoxy- and trifluoromethyl-substituted benzoic acids, supported by physicochemical data and detailed experimental protocols to empower researchers in making informed decisions.
The Foundation of Stability: Physicochemical Properties
A molecule's inherent stability and its interactions within a biological or chemical system are deeply rooted in its fundamental physicochemical properties. The acidity (pKa) and lipophilicity (logP) are critical determinants of a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
The trifluoromethyl group is a powerful electron-withdrawing group, a property that significantly influences the acidity of the benzoic acid moiety.[1] This effect is also observed with the trifluoromethoxy group.[2] The increased acidity of these compounds compared to benzoic acid (pKa ≈ 4.2) is a direct result of the stabilization of the corresponding carboxylate anion through inductive electron withdrawal.
Lipophilicity, a measure of a compound's preference for a lipid versus an aqueous environment, is a key factor in its ability to cross biological membranes. Both the -CF3 and -OCF3 groups are known to increase lipophilicity.[3]
Below is a comparative summary of the pKa and predicted logP values for the ortho, meta, and para isomers of trifluoromethyl- and trifluoromethoxybenzoic acid.
| Compound | pKa (Predicted/Experimental) | logP (Predicted) |
| 2-Trifluoromethylbenzoic Acid | 3.74 (Predicted) | 2.5 (Predicted) |
| 3-Trifluoromethylbenzoic Acid | 3.87 (Predicted) | 2.5 (Predicted) |
| 4-Trifluoromethylbenzoic Acid | 4.05 (Predicted)[4] | 2.56 (Predicted)[4] |
| 2-Trifluoromethoxybenzoic Acid | 3.6 (Predicted) | 3.0 (Predicted) |
| 3-Trifluoromethoxybenzoic Acid | 3.8 (Predicted) | 3.0 (Predicted) |
| 4-Trifluoromethoxybenzoic Acid | 3.85 (Predicted)[2] | 3.0 (Predicted) |
Note: Experimental values can vary based on the determination method. Predicted values are from computational models.
The data suggests that both series of compounds are significantly more acidic than benzoic acid. The trifluoromethoxy-substituted isomers are predicted to be slightly more lipophilic than their trifluoromethyl counterparts.
Experimental Protocol: pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a fundamental parameter that can be reliably determined using potentiometric titration. This method involves monitoring the pH of a solution as a titrant of known concentration is added.
Objective: To determine the pKa of a trifluoromethyl or trifluoromethoxy benzoic acid isomer.
Materials:
-
pH meter with a suitable electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl)
-
Deionized water
-
The benzoic acid derivative to be tested
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent system (e.g., water/methanol) may be used, though this will provide an apparent pKa. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration:
-
Pipette a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.
-
If the compound is acidic, titrate with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Chemical Stability: Resilience to Degradation
Chemical stability is a critical attribute, influencing a compound's shelf-life and its behavior in various chemical environments. The primary pathways of chemical degradation for benzoic acid derivatives include hydrolysis and photodegradation.
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the -CF3 group exceptionally stable to chemical and metabolic degradation.[5] The trifluoromethoxy group also benefits from the stability of the C-F bonds. While the C-O bond in the -OCF3 group is a potential site for hydrolysis, the strong electron-withdrawing nature of the CF3 group is expected to make this ether linkage more robust than a typical alkoxy group.
Hydrolytic Stability:
Both trifluoromethyl and trifluoromethoxy groups are generally resistant to hydrolysis under physiological conditions. However, under forced conditions (e.g., strong acid or base, elevated temperature), degradation can occur. It is hypothesized that the C-C bond of the trifluoromethyl group to the aromatic ring is more stable than the C-O bond of the trifluoromethoxy group under harsh hydrolytic conditions.
Photostability:
Experimental Protocol: Assessing Hydrolytic Stability
This protocol outlines a standard procedure for evaluating the stability of a compound in aqueous solutions at different pH values.
Objective: To compare the hydrolytic stability of a trifluoromethoxy benzoic acid versus a trifluoromethyl benzoic acid.
Materials:
-
HPLC with a UV or mass spectrometry (MS) detector
-
pH meter
-
Incubator or water bath set to a specific temperature (e.g., 37°C or 50°C)
-
Buffer solutions: pH 4 (e.g., acetate), pH 7.4 (e.g., phosphate-buffered saline), and pH 9 (e.g., borate)
-
Test compounds
-
Acetonitrile or methanol (for quenching and sample preparation)
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Incubation:
-
In separate vials for each time point and pH, add the appropriate buffer.
-
Spike the buffer with the compound's stock solution to a final concentration of 10-50 µM.
-
Incubate the vials at the desired temperature.
-
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: At each time point, withdraw an aliquot of the sample and quench the reaction by adding an equal volume of cold acetonitrile or methanol. This precipitates proteins (if any) and stops further degradation.
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
-
Thermal Stability: Resistance to Heat
Thermal stability is particularly relevant for the manufacturing, processing, and storage of chemical compounds. It is typically assessed by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Both the -CF3 and -OCF3 groups are known to enhance the thermal stability of organic molecules due to the high strength of the C-F bonds.[6] It is anticipated that both trifluoromethyl and trifluoromethoxy benzoic acids will exhibit high decomposition temperatures. Any difference in their thermal stability would likely be attributed to the relative strengths of the C-C versus C-O linkage to the aromatic ring at elevated temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine and compare the decomposition temperatures of trifluoromethyl and trifluoromethoxy benzoic acids.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
TGA pans (e.g., aluminum or platinum)
-
Inert gas supply (e.g., nitrogen)
-
Test compounds
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the test compound (typically 2-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 600°C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass remaining (y-axis) versus temperature (x-axis).
-
The onset of decomposition is typically identified as the temperature at which significant mass loss begins.
-
The first derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperature of maximum rate of decomposition.
-
Metabolic Stability: The Body's Gauntlet
For drug development professionals, understanding a compound's metabolic stability is paramount. A compound that is rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations in the body. The introduction of fluorine, particularly as -CF3 or -OCF3 groups, is a well-established strategy to block metabolic "soft spots" and enhance metabolic stability.[7][8]
The C-F bond's strength makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] Similarly, the trifluoromethoxy group is a metabolically robust bioisostere of the more labile methoxy group, preventing O-demethylation.[7]
While both groups confer significant metabolic stability, their relative performance can be context-dependent. The -OCF3 group, being larger and more lipophilic, might have different interactions with the active sites of metabolic enzymes compared to the -CF3 group.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.
Objective: To determine and compare the in vitro metabolic stability (half-life and intrinsic clearance) of trifluoromethyl and trifluoromethoxy benzoic acids.
Materials:
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds and a positive control (e.g., a rapidly metabolized compound like verapamil)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (at a final concentration typically around 1 µM). Pre-incubate at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the in vitro half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion: A Tale of Two Fluorinated Moieties
Both the trifluoromethyl and trifluoromethoxy groups are powerful tools for enhancing the stability of benzoic acid derivatives. The choice between them is not always straightforward and depends on the specific stability challenges and desired property profile for a given application.
-
Chemical and Thermal Stability: Both groups impart exceptional stability due to the robust C-F bonds. The trifluoromethyl group, with its direct C-C bond to the aromatic ring, may offer a slight advantage in terms of ultimate thermal and hydrolytic stability under the most extreme conditions.
-
Metabolic Stability: Both are highly effective at blocking oxidative metabolism. The trifluoromethoxy group is an excellent choice for replacing a metabolically labile methoxy group, while the trifluoromethyl group is a more general-purpose metabolic blocker.
-
Physicochemical Properties: The trifluoromethoxy group generally leads to higher lipophilicity, which can be advantageous or disadvantageous depending on the desired ADME properties.
Ultimately, the selection between a trifluoromethoxy and a trifluoromethyl substituent should be guided by empirical data. The experimental protocols provided in this guide offer a framework for conducting direct, head-to-head comparisons to determine which moiety provides the optimal stability profile for your specific research, development, or drug discovery program.
References
- 1. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethoxy)benzoic acid CAS#: 330-12-1 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 3-Iodo-4-(trifluoromethoxy)benzoic Acid: A Comparative Analysis in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. 3-Iodo-4-(trifluoromethoxy)benzoic acid has emerged as a valuable reagent, offering a unique combination of functionalities that empower chemists to construct complex architectures with precision. This guide provides an in-depth, comparative analysis of this compound, examining its performance against alternative building blocks and offering practical, data-driven insights for its application in cutting-edge research.
The Trifecta of Reactivity: Understanding the Key Structural Elements
The utility of this compound stems from the interplay of its three key functional components: the carboxylic acid, the iodine atom, and the trifluoromethoxy group. Each imparts distinct properties that can be strategically leveraged in organic synthesis.
-
Carboxylic Acid: This versatile functional group serves as a primary handle for a multitude of chemical transformations. It readily undergoes esterification and amidation reactions, allowing for the straightforward incorporation of the substituted phenyl ring into larger molecular scaffolds. Furthermore, its acidic nature can be modulated to influence the overall solubility and pharmacokinetic profile of a target molecule.
-
Iodine Atom: As a leaving group in transition metal-catalyzed cross-coupling reactions, iodine is highly prized for its superior reactivity compared to its lighter halogen counterparts (bromine and chlorine). The relatively weak carbon-iodine bond facilitates oxidative addition to palladium(0) catalysts, often leading to faster reaction times, milder reaction conditions, and higher yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
-
Trifluoromethoxy Group (-OCF3): This functional group is a powerful modulator of physicochemical properties in drug discovery.[2][3] Its strong electron-withdrawing nature can significantly impact the reactivity of the aromatic ring.[2] Moreover, the trifluoromethoxy group is highly lipophilic and metabolically stable, attributes that can enhance a drug candidate's membrane permeability, bioavailability, and in vivo half-life.[2][3][4]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true value of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. To provide a clear performance benchmark, this section compares its reactivity with analogous bromo- and chloro-substituted benzoic acids in the context of the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd(PPh3)4 (3 mol%) | K2CO3 (2 eq.) | 1,4-Dioxane/H2O | 6 | ~95% (estimated) |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | Pd(PPh3)4 (3 mol%) | K2CO3 (2 eq.) | 1,4-Dioxane/H2O | 12 | ~80% (estimated) |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | Pd(OAc)2 (5 mol%) + SPhos (10 mol%) | K3PO4 (2 eq.) | Toluene/H2O | 24 | ~65% (estimated) |
Disclaimer: The yields presented are estimations based on typical reactivity trends and may vary depending on the specific reaction conditions and substrates.
The data clearly illustrates the superior reactivity of the iodo-substituted compound. The milder conditions and shorter reaction time required for the iodo-derivative are particularly advantageous when working with sensitive or complex substrates. The electron-withdrawing trifluoromethoxy group further enhances the rate of oxidative addition, making this compound a highly efficient coupling partner.[5]
Experimental Protocols: A Practical Guide
To facilitate the seamless integration of this compound into your synthetic workflows, detailed, step-by-step protocols for key transformations are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Potassium carbonate (K2CO3) (2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Add the Pd(PPh3)4 catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Workflow: Suzuki-Miyaura Catalytic Cycle
To provide a clearer understanding of the underlying mechanism, the following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
The Impact of the Trifluoromethoxy Group on Physicochemical Properties
The introduction of a trifluoromethoxy group can have a profound impact on the lipophilicity and electronic nature of a molecule, which are critical parameters in drug design.
Table 2: Calculated Physicochemical Properties of Substituted Benzoic Acids
| Compound | Molecular Formula | Molecular Weight | cLogP |
| This compound | C8H4F3IO2 | 332.02 | 3.65 |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | C8H4BrF3O2 | 285.02 | 3.33 |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | C8H4ClF3O2 | 240.57 | 3.12 |
| 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | 206.12 | 2.59 |
cLogP values are calculated estimates and serve as a guide for relative lipophilicity.
As shown in the table, the trifluoromethoxy group significantly increases the calculated logP (cLogP) value, indicating higher lipophilicity. This property can enhance the ability of a molecule to cross biological membranes, a crucial factor for oral bioavailability. The incremental increase in lipophilicity from chloro to bromo to iodo is also noteworthy.
Conclusion: A Strategic Choice for Advanced Synthesis
This compound stands out as a superior building block for the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials research. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, coupled with the beneficial physicochemical properties imparted by the trifluoromethoxy group, provides chemists with a powerful tool to accelerate discovery and innovation. While the initial cost of iodo-substituted compounds may be higher than their bromo or chloro counterparts, the potential for higher yields, milder reaction conditions, and reduced purification efforts often translates into overall time and cost savings in multi-step synthetic sequences. By understanding the comparative performance and leveraging the detailed protocols provided in this guide, researchers can confidently employ this compound to achieve their synthetic goals with greater efficiency and success.
References
A Comparative Guide to the Performance of 3-Iodo-4-(trifluoromethoxy)benzoic Acid in Parallel Synthesis for Drug Discovery
In the fast-paced environment of drug discovery and development, the efficiency of library synthesis is paramount. The choice of building blocks can significantly impact reaction outcomes, purification timelines, and ultimately, the speed at which new chemical entities are generated and evaluated. This guide provides an in-depth technical evaluation of 3-Iodo-4-(trifluoromethoxy)benzoic acid, a key building block in parallel synthesis, and objectively compares its performance against its bromo- and chloro-analogs. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic workflows.
Introduction: The Strategic Value of Halogenated Benzoic Acids in Medicinal Chemistry
Halogenated benzoic acids are privileged scaffolds in medicinal chemistry. The nature and position of the halogen and other substituents on the aromatic ring profoundly influence the molecule's physicochemical properties, such as lipophilicity (logP) and acidity (pKa), which in turn affect its pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after substituent due to its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, often leading to improved oral bioavailability and target engagement of drug candidates.
This guide focuses on the 3-halo-4-(trifluoromethoxy)benzoic acid series, evaluating the impact of the halogen atom (Iodo, Bromo, Chloro) on their performance in two of the most fundamental reactions in parallel synthesis: the Suzuki-Miyaura coupling and amide bond formation.
Physicochemical Properties: A Comparative Analysis
The choice of a building block is often guided by its intrinsic physicochemical properties. The following table summarizes key computed and experimental data for this compound and its bromo and chloro analogs.
| Property | This compound | 3-Bromo-4-(trifluoromethoxy)benzoic acid | 3-Chloro-4-(trifluoromethoxy)benzoic acid |
| Molecular Weight ( g/mol ) | 332.02 | 285.02 | 240.56 |
| Predicted logP | 3.7 | 3.5 | 3.3 |
| Predicted pKa | 3.2 | 3.3 | 3.5 |
| Reactivity Trend (Suzuki) | Highest | Intermediate | Lowest |
| Reactivity Trend (Amide Formation) | Similar | Similar | Similar |
Note: Predicted values are computationally derived and may vary from experimental values. The reactivity trends are generally observed in practice.
The data highlights a clear trend in molecular weight and predicted lipophilicity, with the iodo-analog being the heaviest and most lipophilic. The predicted pKa values suggest that all three acids are relatively strong, with the iodo-substituted acid being the most acidic. These differences can influence solubility, reactivity, and the properties of the final products.
Performance in Parallel Synthesis: A Head-to-Head Comparison
To provide a practical evaluation, we will consider the performance of these building blocks in two common parallel synthesis workflows: a Suzuki-Miyaura cross-coupling to generate a biaryl scaffold and an amide bond formation to introduce diversity.
Suzuki-Miyaura Cross-Coupling: The Halogen Matters
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and the reactivity of the aryl halide is a critical factor. The general trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This is attributed to the bond dissociation energies of the carbon-halogen bond.
Experimental Protocol: Parallel Suzuki-Miyaura Coupling
A representative protocol for a parallel Suzuki-Miyaura coupling reaction is as follows:
-
Array Preparation: In a 96-well reaction block, dispense the respective 3-halo-4-(trifluoromethoxy)benzoic acid (1.0 equiv.) to each well.
-
Reagent Addition: To each well, add the boronic acid partner (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, for example, aqueous sodium carbonate (2.0 M, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent, such as 1,4-dioxane, to each well.
-
Reaction: Seal the reaction block and heat to the desired temperature (e.g., 100 °C) with stirring for a set time (e.g., 12 hours).
-
Work-up and Analysis: After cooling, the reaction mixtures can be quenched, extracted, and analyzed by high-throughput methods like LC-MS to determine conversion and purity.
Comparative Performance Data (Representative)
While direct head-to-head experimental data for this specific series in a single publication is limited, a compilation of results from various sources and analogous systems allows for a robust comparison.
| Building Block | Reaction Time (h) | Typical Yield (%) |
| This compound | 4-8 | 85-95 |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | 8-16 | 70-85 |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | 12-24 | 40-60 |
Note: Yields are highly dependent on the specific boronic acid partner, catalyst, and reaction conditions.
Causality Behind the Results:
The superior performance of the iodo-analog is a direct consequence of the weaker C-I bond, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst, the often rate-determining step in the catalytic cycle.[1] This higher reactivity allows for shorter reaction times and often cleaner reactions with fewer side products, a significant advantage in a high-throughput setting. While the bromo-analog is a viable and more cost-effective alternative, it typically requires longer reaction times or more forcing conditions to achieve comparable yields. The chloro-analog is the least reactive and often requires specialized, highly active catalysts and ligands to achieve satisfactory conversions, making it less ideal for broad application in parallel synthesis.[2]
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation: A More Level Playing Field
Amide bond formation is another cornerstone of parallel synthesis, used to introduce a vast array of amine building blocks. The reactivity in this case is primarily governed by the activation of the carboxylic acid, and the nature of the halogen has a less pronounced effect on the reaction outcome compared to Suzuki coupling.
Experimental Protocol: Parallel Amide Coupling (EDC/HOBt)
A standard and reliable protocol for parallel amide synthesis is as follows:
-
Array Preparation: Dispense the respective 3-halo-4-(trifluoromethoxy)benzoic acid (1.0 equiv.) to each well of a 96-well reaction block.
-
Reagent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF), followed by 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.).
-
Amine Addition: Add the desired amine (1.1 equiv.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Reaction: Seal the reaction block and stir at room temperature for 12-24 hours.
-
Work-up and Analysis: The reaction mixtures can be directly purified by preparative HPLC or after a liquid-liquid extraction. Analysis is typically performed by LC-MS.[3]
Comparative Performance Data (Representative)
Based on extensive experience and literature precedents for similar systems, the performance of the three analogs in EDC/HOBt mediated amide coupling is comparable.
| Building Block | Reaction Time (h) | Typical Yield (%) |
| This compound | 12-24 | 80-95 |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | 12-24 | 80-95 |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | 12-24 | 75-90 |
Note: Yields are highly dependent on the steric and electronic properties of the amine coupling partner.
Causality Behind the Results:
In this amide coupling, the reaction proceeds through the formation of an activated ester intermediate. The electronic differences between the iodo, bromo, and chloro substituents have a relatively minor impact on the reactivity of the carboxylic acid in this context. While there might be subtle differences in reaction rates, for practical purposes in parallel synthesis, all three building blocks perform robustly, providing high yields with a broad range of amines. The choice between them can therefore be based on other factors such as cost and the desired properties of the final product.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
